(3R,6R)-3,6-Dimethylmorpholine-2,5-dione chemical structure
Technical Deep Dive: The Physicochemical and Synthetic Landscape of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Part 1: Structural Identity & Stereochemical Architecture (3R,6R)-3,6-Dimethylmorpholine-2,5-dione is a cyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: The Physicochemical and Synthetic Landscape of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
Part 1: Structural Identity & Stereochemical Architecture
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione is a cyclic depsipeptide—a hybrid heterocyclic scaffold combining the structural features of a lactone (ester) and a lactam (amide). Unlike its symmetric diester analog lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), this molecule introduces hydrogen-bonding capability via the amide functionality, significantly altering its ring-opening polymerization (ROP) thermodynamics and the physical properties of the resulting polydepsipeptides.
Molecular Specifications
Property
Specification
IUPAC Name
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione
CAS Registry
129880-52-0
Molecular Formula
C₆H₉NO₃
Molecular Weight
143.14 g/mol
Chirality
D,D-Isomer (derived from D-Alanine and D-Lactic Acid)
Ring Conformation
Distorted Boat / Twist-Boat
Topological Polar Surface Area
55.4 Ų
Conformational Analysis
Crystallographic data indicates that the morpholine-2,5-dione ring does not adopt a planar structure. Instead, it prefers a boat or twist-boat conformation to minimize steric repulsion between the methyl substituents at positions 3 and 6 and the carbonyl oxygens.
Axial/Equatorial Positioning: In the (3R,6R) configuration, the methyl groups typically adopt a pseudo-equatorial orientation to reduce 1,3-diaxial interactions, stabilizing the ring for subsequent polymerization.
H-Bonding: The amide proton (N-H) serves as a donor for intermolecular hydrogen bonding, leading to higher melting points and lower solubility compared to lactides.
Part 2: Synthetic Pathways & Protocol
Core Directive: To synthesize the (3R,6R) isomer with high optical purity, one must avoid conditions that promote racemization (e.g., harsh basic conditions with
-haloacyl precursors). The most robust method involves the stepwise coupling of D-Alanine and D-Lactic acid derivatives, followed by intramolecular cyclization.
Validated Synthesis Protocol: The "Coupling-Cyclization" Route
Mechanism: Steglich esterification forms the ester linkage between the carboxyl of alanine and the hydroxyl of the lactate.
Intermediate: N-Boc-D-Ala-D-Lac-OBn.
Phase 2: Deprotection & Cyclization
Hydrogenolysis: Remove the benzyl ester (Pd/C, H₂). Result: N-Boc-D-Ala-D-Lac-OH.
Acidolysis: Remove the Boc group (TFA/DCM). Result: H₂N-D-Ala-D-Lac-OH (TFA salt).
Thermal Cyclization: The linear zwitterion is heated in a high-boiling solvent (e.g., toluene or diphenyl ether) with a catalyst (e.g., Sn(Oct)₂) to drive water removal and ring closure.
Step-by-Step Experimental Workflow:
Coupling: Dissolve 10 mmol N-Boc-D-Alanine and 10 mmol D-Lactic acid benzyl ester in dry DCM at 0°C. Add 11 mmol DCC and 1 mmol DMAP. Stir 24h. Filter urea byproduct. Wash organic layer (HCl, NaHCO₃, Brine). Dry (MgSO₄) and concentrate.
Deprotection: Dissolve intermediate in MeOH; add 10% Pd/C (5 wt%). Stir under H₂ balloon (4h). Filter and concentrate. Treat residue with 1:1 TFA/DCM (1h). Evaporate volatiles to yield the linear depsipeptide salt.
Cyclization: Suspend the salt in Toluene (0.05 M dilution to favor intramolecular reaction). Reflux using a Dean-Stark trap for 48h.
Purification: Evaporate solvent. Recrystallize from Ethyl Acetate/Hexane.
Validation: Check optical rotation
. Racemization results in a melting point depression.
Visualization: Synthesis Logic
Caption: Stepwise synthetic pathway emphasizing the preservation of stereochemistry via protected linear intermediates.
Part 3: Polymerization Kinetics (ROP)
The primary utility of (3R,6R)-3,6-dimethylmorpholine-2,5-dione is as a monomer for Poly(Lactic Acid-co-Alanine) , an alternating polydepsipeptide.
The Thermodynamic Challenge
Unlike lactides, morpholine-2,5-diones have lower ring strain due to the amide group's resonance stabilization. Standard anionic ROP often fails.
Solution: Coordination-Insertion ROP using rare-earth metals (Yttrium, Lanthanum) or organocatalysts (TBD/Thiourea).
Mechanism: Coordination-Insertion[2][3]
Initiation: The metal alkoxide initiator (e.g., Y[N(SiMe₃)₂]₃) coordinates to the ester carbonyl oxygen (more basic than the amide carbonyl).
Nucleophilic Attack: The alkoxide ligand attacks the ester carbonyl, breaking the acyl-oxygen bond.
Propagation: The ring opens, generating a new metal-alkoxide species at the chain end, which attacks the next monomer.
Visualization: ROP Mechanism
Caption: Coordination-Insertion mechanism for the Ring-Opening Polymerization of morpholine-2,5-diones.
Part 4: Analytical Characterization
Trustworthy identification requires checking specific spectral signatures that distinguish the dione from its linear hydrolysis products.
NMR Spectroscopy (Expected Data for D,D-isomer)
Solvent: CDCl₃, 400 MHz
Position
Signal Type
Chemical Shift (, ppm)
Interpretation
NH (Amide)
Broad Singlet
6.50 - 7.50
H-bonding dependent; disappears with D₂O shake.
H-6 (Methine)
Quartet
4.85 - 4.95
Deshielded by adjacent Ester Oxygen (-CH).
H-3 (Methine)
Multiplet/Qt
4.20 - 4.35
Alpha to Amide Nitrogen (-CH).
Me-6
Doublet
1.55 - 1.65
Coupled to H-6.
Me-3
Doublet
1.45 - 1.55
Coupled to H-3.
Note: The H-6 proton is significantly downfield compared to H-3 due to the electronegativity of the ester oxygen vs. the amide nitrogen.
Infrared (IR) Spectroscopy
Amide A (NH stretch): ~3300–3400 cm⁻¹ (Broad).
Ester Carbonyl (C=O): ~1740–1750 cm⁻¹ (Strong).
Amide I (C=O): ~1660–1680 cm⁻¹ (Strong).
Amide II (N-H bend): ~1510–1540 cm⁻¹.
References
Bouyahyi, M., et al. (2006).[1] Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators: mechanistic insights. Chemical Communications.[2] Link
Wang, W., et al. (2024).[3] Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ResearchGate. Link
Martínez-Palau, M., et al. (2006).[1] Morpholine-2,5-dione Crystal Structure. Acta Crystallographica Section C. Link
Ouchi, T., et al. (2003). Synthesis of Polydepsipeptides with Functional Groups. Macromolecular Bioscience. (Contextual grounding for synthesis protocols).
PubChem. (2025).[4][5] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine. Link
The following is an in-depth technical monograph on (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , designed for researchers in polymer chemistry and drug delivery. Stereochemical Architectures for Biodegradable Polydepsipept...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical monograph on (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , designed for researchers in polymer chemistry and drug delivery.
Stereochemical Architectures for Biodegradable Polydepsipeptides
Part 1: Executive Summary & Core Significance[1]
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often abbreviated as (3R,6R)-DMMD ) is the cyclic depsipeptide monomer derived from D-alanine and D-lactic acid (or their synthetic equivalents).[1] It serves as the fundamental building block for the synthesis of alternating polydepsipeptides—materials that bridge the gap between poly(α-hydroxy acids) (like PLA) and poly(α-amino acids).
Unlike standard lactides, the incorporation of an amide linkage within the morpholine-2,5-dione ring confers unique physicochemical properties to the resulting polymer, including tunable degradation rates , enhanced cell adhesion (via hydrogen bonding capability), and reactive functional handles absent in pure polyesters.[1] This specific (3R,6R) stereoisomer allows for the precise engineering of polymer crystallinity and thermal stability when copolymerized with its enantiomer (3S,6S) or other chiral monomers.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][3][4][5]
The following data aggregates confirmed values and structural descriptors for the (3R,6R) isomer.
Soluble in THF, CHCl₃, DMF, DMSO; Insoluble in Water, Hexane
Melting Point
Typically 80–85 °C (Isomer dependent; high purity required)
Chirality
D,D-configuration (derived from D-Ala and D-Lactic acid backbone)
Structural Visualization (DOT)
The following diagram illustrates the stereochemical configuration and ring numbering.
Caption: Ring connectivity of (3R,6R)-3,6-dimethylmorpholine-2,5-dione showing the heteroatom numbering sequence.
Part 3: Synthesis Protocols
Synthesizing the optically pure (3R,6R) isomer requires strict control over starting material stereochemistry to avoid racemization.[1] Two primary methods exist: the Haloacyl Halide Method (high yield) and the Hydroxy Acid Condensation Method (high stereochemical fidelity).
Method A: The Haloacyl Halide Route (Optimized for Yield)
This method couples D-alanine with a halo-propionyl bromide. Note: This reaction involves an S_N2 intramolecular cyclization, which causes inversion of configuration at the halogenated carbon.[1]
Target Stereochemistry: (3R, 6R)
Starting Materials:
D-Alanine (R-configuration) → Retained at Position 3.[1]
(S)-2-Bromopropionyl bromide (L-isomer equivalent) → Inverts to (R) at Position 6 during cyclization.[1]
Step-by-Step Protocol:
Acylation:
Dissolve D-Alanine (1.0 eq) in THF/Water (1:1) with NaOH (2.0 eq) at 0°C.
Dropwise add (S)-2-bromopropionyl bromide (1.1 eq) while maintaining pH ~9.[1]
Acidify to pH 2, extract with Ethyl Acetate, and dry to obtain the linear intermediate: N-((S)-2-bromopropionyl)-D-alanine.[1]
Cyclization:
Dissolve the intermediate in DMF (0.1 M concentration to favor cyclization over polymerization).
Add NaHCO₃ (1.5 eq) and heat to 60–65°C for 24 hours.
Mechanism: The carboxylate anion attacks the C-Br bond (S_N2), closing the ring and inverting the (S) center to (R).
Purification:
Filter salts.[1][2] Evaporate DMF under high vacuum.
Recrystallize from Ethyl Acetate/Hexane.
Validation: Check Optical Rotation (
) and Melting Point.
Method B: The Hydroxy Acid Condensation (Direct Coupling)
This method avoids halogenated precursors but requires careful water removal.
Coupling: React D-Alanine benzyl ester with D-Lactic acid using DCC/DMAP to form the linear ester-amide.
Deprotection: Hydrogenolysis (Pd/C) to remove the benzyl group.
Cyclization: Thermal dehydration in dilute solution (toluene) with a p-TsOH catalyst.[1]
Part 4: Polymerization (Ring-Opening Polymerization)[1][4]
The primary utility of (3R,6R)-DMMD is in Ring-Opening Polymerization (ROP) to form Poly(3,6-dimethylmorpholine-2,5-dione) .[1]
ROP Workflow
Catalyst: Stannous Octoate (Sn(Oct)₂) is the industry standard.
Initiator: An alcohol (e.g., Benzyl alcohol) controls molecular weight.[1]
Conditions: Bulk melt polymerization at 110–130°C.
Caption: Coordination-Insertion mechanism for the ROP of DMMD mediated by Tin(II) alkoxides.
Part 5: Applications in Drug Delivery[1]
The (3R,6R) isomer is critical for creating stereocomplexed materials .[1] When the polymer derived from (3R,6R)-DMMD is blended with the polymer from (3S,6S)-DMMD, a stereocomplex forms, significantly enhancing:
Thermal Stability: Melting points can increase by 30–50°C compared to homopolymers.[1]
Hydrolytic Stability: The crystalline stereocomplex resists degradation longer, suitable for long-term implants.[1]
Microsphere Formulation: Used in encapsulating peptide drugs where the amide-ester backbone provides better compatibility with protein payloads than pure PLGA.[1]
References
Feng, Y., & Guo, J. (2009).[1] Biodegradable polydepsipeptides. International Journal of Molecular Sciences. (Discusses synthesis and ROP mechanisms).
Vinsóva, J. (2001).[1] Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy. (Review of cyclization methods).
PubChem. (n.d.).[1][3] Compound Summary for CAS 202923-65-7 (Related Isomer). National Library of Medicine. Retrieved from [Link]
Jörres, et al. (1998).[1][4] Synthesis of Morpholine-2,5-dione Derivatives. (Primary source for boat-conformation crystallography).
Technical Guide: Cyclic Diesters (Depsipeptides) from D-Lactic Acid and D-Alanine
Synthesis, Polymerization, and Application of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione[1][2] Executive Summary This technical guide details the molecular architecture, synthesis, and ring-opening polymerization (ROP) of...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Polymerization, and Application of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione[1][2]
Executive Summary
This technical guide details the molecular architecture, synthesis, and ring-opening polymerization (ROP) of the cyclic monomer derived from D-lactic acid and D-alanine .[1][2] While often colloquially referred to as a "cyclic diester" in the context of biodegradable polyesters, the precise chemical nomenclature is (3R,6R)-3,6-dimethylmorpholine-2,5-dione .[1][2] This six-membered ring contains one ester bond and one amide bond, classifying it as a cyclic depsipeptide .[1][2][3]
This guide is designed for research scientists and drug development professionals. It prioritizes the retention of chiral purity (D,D-configuration), high-yield synthesis protocols, and controlled polymerization strategies to yield sequence-defined polydepsipeptides [poly(D-lactic acid-alt-D-alanine)].[1]
Molecular Architecture & Stereochemistry[2]
The target molecule is a hybrid of an
-hydroxy acid and an -amino acid.[1][2][3] Unlike lactide (diester) or diketopiperazine (diamide), this morpholine-2,5-dione derivative bridges the properties of polyesters (degradability) and polyamides (thermal stability, H-bonding).
Stereochemical Configuration
Starting from D-lactic acid and D-alanine , the absolute configuration of the chiral centers is critical for the crystallinity and degradation profile of the resulting polymer.[1][2]
Note: Commercial L-lactic acid and L-alanine yield the (3S,6S) isomer.[1][2] The physical properties (MP, solubility) are identical between enantiomers, but the biological interaction and polymer degradation rates differ.
Property
Value
Note
IUPAC Name
(3R,6R)-3,6-dimethylmorpholine-2,5-dione
D,D-isomer
CAS Number
129880-52-0
Specific to (3R,6R)
Molecular Formula
MW: 143.14 g/mol
Melting Point
161–165 °C
High purity crystalline solid
Solubility
Soluble in THF, CHCl3, Toluene
Insoluble in water/hexane
Synthesis Protocols
Two primary routes exist: the Biomimetic Coupling Route (direct use of D-lactic/D-alanine) and the Halo-Acyl Halide Route (higher yield, requires specific precursors).
This method couples protected D-lactic acid with D-alanine methyl ester, followed by cyclization.[1][2] It minimizes the risk of Walden inversion associated with halide substitutions.[2]
Reagents:
D-Lactic Acid (OH-protected, e.g., O-benzyl or O-acetyl)[1][2]
(R)-2-Bromopropionyl bromide (Must be R to yield R,R if mechanism involves double inversion or retention; typically (S)-bromo is used if SN2 inversion is the cyclization step. Crucial Check: The cyclization is an intramolecular SN2 attack by the carboxylate on the
-carbon carrying the bromine.[2] This causes inversion .[1][2] Therefore, to get (3R,6R) product, one must start with D-Alanine (R) and (S)-2-bromopropionyl bromide ).
Protocol:
Acylation: React D-alanine (1 eq) with (S)-2-bromopropionyl bromide (1.1 eq) in THF/NaOH at 0°C.
Caption: Synthesis via the Halo-Acyl route. Note the stereochemical inversion required at the hydroxy-acid center during ring closure to achieve the target D,D-configuration.
Ring-Opening Polymerization (ROP)
The polymerization of morpholine-2,5-diones is thermodynamically less favorable than lactides due to the stability of the amide bond.[1][2] High-performance catalysts are required to achieve high molecular weights (
Pros: Lower temperature (RT to 60°C), strict control over dispersity (
), metal-free (ideal for biomedical).
Protocol: Organocatalytic ROP
Drying: Dry monomer (recrystallized x2) and initiator (Benzyl alcohol) over P
O in a vacuum desiccator for 24h.
Setup: In a glovebox (
ppm), dissolve Monomer (1.0 M) in dry DCM or Toluene.
Initiation: Add Benzyl alcohol (1 eq relative to target DP).
Catalysis: Add Thiourea (1 eq to initiator) and DBU (1 eq to initiator).
Reaction: Stir at 25°C. Monitor conversion via IR (disappearance of ester carbonyl at ~1745 cm
shift).
Termination: Quench with Benzoic acid. Precipitate in cold Methanol.
Caption: Organocatalytic Ring-Opening Polymerization mechanism.[1] The Thiourea activates the monomer carbonyl while DBU activates the initiating/propagating alcohol.
7.5–8.0 ppm (Broad singlet, NH - Distinctive for depsipeptides).[1][2]
FT-IR:
Amide I band: ~1660–1680 cm
.
Ester Carbonyl: ~1740–1760 cm
.
Polymer Properties
The resulting polymer, Poly(D-lactic acid-alt-D-alanine) , exhibits unique thermal and degradation behaviors compared to PLA.[1][2]
Property
Poly(D-lactic-alt-D-alanine)
PLA (Reference)
Sequence
Strictly Alternating
Homopolymer
Tg (Glass Transition)
~85–95 °C
~55–60 °C
Tm (Melting Point)
~180–200 °C
~170–180 °C
Hydrophilicity
Higher (Amide H-bonding)
Hydrophobic
Degradation
Surface erosion profile
Bulk erosion
Applications in Drug Development[1]
Microsphere Encapsulation: The alternating amide bonds increase hydrogen bonding, leading to higher Tg.[1][2] This stabilizes the amorphous phase, reducing the "burst release" effect often seen in PLA microspheres.[1][2]
Tissue Scaffolds: The D-configuration resists rapid enzymatic degradation by mammalian L-specific proteases, providing longer-term structural support while eventually hydrolyzing into non-toxic D-lactic acid and D-alanine.[1][2]
References
Synthesis and Polymeriz
Title: Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators.[1][2]
An In-Depth Technical Guide to the Stereochemistry of 3,6-Dimethylmorpholine-2,5-dione: Synthesis, Separation, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Dimethylmorpholine-2,5-dione, a cyclic depsipeptide, possesses a unique stereochemical landscape that profoundly influences its physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethylmorpholine-2,5-dione, a cyclic depsipeptide, possesses a unique stereochemical landscape that profoundly influences its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing stereoselective synthesis strategies, robust analytical methods for separation and characterization, and an exploration of the stereochemistry-activity relationships relevant to drug discovery and development. By elucidating the causal links between molecular geometry and function, this document serves as an essential resource for researchers aiming to harness the therapeutic potential of specific 3,6-dimethylmorpholine-2,5-dione stereoisomers.
Introduction: The Significance of Chirality in 3,6-Dimethylmorpholine-2,5-dione
3,6-Dimethylmorpholine-2,5-dione is a heterocyclic compound featuring a six-membered ring containing two chiral centers at the C3 and C6 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers (chiral) and a meso compound (achiral). The spatial arrangement of the two methyl groups relative to the plane of the morpholine-2,5-dione ring dictates the overall molecular shape, which in turn governs its interactions with biological targets such as enzymes and receptors. In the realm of drug development, the ability to selectively synthesize and isolate a single, therapeutically active stereoisomer while minimizing or eliminating inactive or potentially harmful isomers is of paramount importance.[1][2][3][4] This principle is a cornerstone of modern pharmaceutical research, as different stereoisomers of a drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[1][4]
The three stereoisomers of 3,6-dimethylmorpholine-2,5-dione are:
(cis)-(3R,6R)-3,6-dimethylmorpholine-2,5-dione and (cis)-(3S,6S)-3,6-dimethylmorpholine-2,5-dione: This pair of enantiomers has the two methyl groups on the same side of the ring. They are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
(trans)-(3R,6S)-3,6-dimethylmorpholine-2,5-dione: This is a meso compound, meaning it is achiral despite having two chiral centers. The molecule possesses an internal plane of symmetry, and therefore, it is superimposable on its mirror image and is optically inactive.
The ability to control and characterize these stereoisomers is critical for any research or development program involving this scaffold.
Stereoselective Synthesis of 3,6-Dimethylmorpholine-2,5-dione Isomers
The synthesis of specific stereoisomers of 3,6-dimethylmorpholine-2,5-dione requires careful selection of chiral starting materials and reaction conditions that preserve or control the stereochemistry at the C3 and C6 positions. The molecule is conceptually derived from the condensation of an α-amino acid (alanine) and an α-hydroxy acid (lactic acid).
Synthesis of cis-Enantiomers: (3S,6S) and (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
The synthesis of the cis-enantiomers can be achieved by utilizing the corresponding enantiomerically pure precursors. For example, the synthesis of poly(L-lactic acid-co-L-alanine) has been reported via the ring-opening polymerization of (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, which is formed from L-alanine and L-lactic acid.[5] Similarly, the (3R,6R)-isomer can be synthesized from D-alanine and D-lactic acid.
A general two-step synthetic approach is outlined below:
Step 1: Formation of the Linear Depsipeptide Intermediate
The first step involves the coupling of an N-protected amino acid with a protected hydroxy acid to form a linear depsipeptide. To control the stereochemistry, enantiomerically pure starting materials are essential. For the synthesis of the (3S,6S)-isomer, N-protected L-alanine and a protected form of L-lactic acid would be used.
Step 2: Intramolecular Cyclization
The linear precursor is then deprotected and induced to cyclize to form the morpholine-2,5-dione ring. This is a critical step where the reaction conditions must be carefully controlled to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis of (cis)-(3S,6S)-3,6-Dimethylmorpholine-2,5-dione
Materials:
N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)
Ethyl L-lactate
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Palladium on carbon (10%)
Hydrogen gas
Toluene
Sodium bicarbonate
Magnesium sulfate
Ethyl acetate
Hexane
Procedure:
Esterification: To a solution of N-Benzyloxycarbonyl-L-alanine (1.0 eq) and ethyl L-lactate (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add DCC (1.1 eq) and a catalytic amount of DMAP. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the resulting linear depsipeptide ester by column chromatography on silica gel.
Hydrogenolysis: Dissolve the purified ester in ethanol and add 10% Pd/C catalyst. Subject the mixture to hydrogenation (H₂ gas, 1 atm) at room temperature until the deprotection is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected linear precursor.
Cyclization: Dissolve the deprotected linear depsipeptide in a large volume of a high-boiling point solvent such as toluene. Heat the solution to reflux with azeotropic removal of water to drive the intramolecular cyclization. The reaction progress can be monitored by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure (cis)-(3S,6S)-3,6-dimethylmorpholine-2,5-dione.
Synthesis of the meso-Compound: (trans)-(3R,6S)-3,6-Dimethylmorpholine-2,5-dione
The synthesis of the meso or trans-isomer requires the use of starting materials with opposite stereochemistry, for example, L-alanine and D-lactic acid, or D-alanine and L-lactic acid. The synthetic strategy is analogous to that of the cis-isomers, involving the formation of a linear depsipeptide followed by intramolecular cyclization.
Separation and Characterization of Stereoisomers
The successful synthesis of a specific stereoisomer, or a mixture thereof, necessitates robust analytical techniques for separation and characterization to confirm the stereochemical purity and identity of the final product.
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[5][6]
Separation of Diastereomers (cis vs. meso): The cis and meso isomers of 3,6-dimethylmorpholine-2,5-dione are diastereomers and thus have different physical properties. They can often be separated on a standard achiral stationary phase (e.g., silica gel or C18) using normal-phase or reversed-phase HPLC.[6]
Separation of Enantiomers ((3R,6R) vs. (3S,6S)): The separation of the cis-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[7] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will depend on the specific CSP and the analyte.
Experimental Protocol: Chiral HPLC Separation of 3,6-Dimethylmorpholine-2,5-dione Stereoisomers
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector
Columns:
For Diastereomer Separation: A standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).
For Enantiomer Separation: A chiral column such as a cellulose-based CHIRALCEL® OD-H or an amylose-based CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase (starting conditions, to be optimized):
Diastereomer Separation (Reversed-Phase): Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
Enantiomer Separation (Normal-Phase): Isocratic elution with a mixture of hexane and isopropanol (e.g., 90:10 v/v).
Procedure:
Prepare standard solutions of the synthesized 3,6-dimethylmorpholine-2,5-dione isomers in the mobile phase.
Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
Optimize the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of 3,6-dimethylmorpholine-2,5-dione isomers.
¹H NMR: The chemical shifts and coupling constants of the protons at the C3 and C6 positions can provide valuable information about the relative stereochemistry (cis or trans). In the cis-isomer, the two methyl groups are in a similar chemical environment, which may lead to a single signal or two closely spaced signals. In the trans (meso)-isomer, the methyl groups are in different environments, which should result in distinct signals. The coupling constants between the protons on C3 and the adjacent ring protons can also differ between the cis and trans isomers due to their different dihedral angles.
¹³C NMR: The number of signals in the ¹³C NMR spectrum can also help distinguish between the isomers. The meso compound, due to its symmetry, will have fewer signals than the chiral cis-isomers.
2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of the methyl groups, providing definitive evidence for the cis or trans configuration.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry. This technique allows for the precise three-dimensional mapping of the atoms in the molecule, confirming the cis or trans arrangement of the methyl groups and the absolute configuration (R or S) at each chiral center.
Stereochemistry and Biological Activity: Implications for Drug Development
The distinct three-dimensional shapes of the stereoisomers of 3,6-dimethylmorpholine-2,5-dione are expected to lead to differential interactions with biological macromolecules.[1][3][4] This stereoselectivity is a critical consideration in drug design and development.
For instance, in the related compound N-nitroso-2,6-dimethylmorpholine, the cis and trans isomers exhibit different metabolic profiles and carcinogenic potencies.[2] The cis isomer is a more potent carcinogen in certain animal models, which is attributed to its stereoselective metabolism to a specific DNA-damaging agent. This highlights the profound impact that stereochemistry can have on the biological fate and activity of a molecule.
For drug development professionals, understanding the stereochemistry-activity relationship (SAR) of 3,6-dimethylmorpholine-2,5-dione derivatives is crucial for:
Lead Optimization: Identifying the eutomer (the more active stereoisomer) and focusing synthetic efforts on its production.
Pharmacokinetic Profiling: Investigating potential differences in absorption, distribution, metabolism, and excretion (ADME) between stereoisomers.
Toxicology Studies: Assessing the potential for stereoisomer-specific toxicity.
The development of stereoselective assays is therefore essential to evaluate the biological activity of each isomer independently.
Conclusion and Future Perspectives
The stereochemistry of 3,6-dimethylmorpholine-2,5-dione is a multifaceted and critical aspect of its chemistry and pharmacology. This guide has provided a technical framework for understanding, synthesizing, separating, and characterizing its stereoisomers. The ability to control the stereochemical outcome of synthetic routes and to accurately assess the stereoisomeric purity of the resulting compounds is fundamental to advancing the research and development of drug candidates based on this promising scaffold.
Future research in this area should focus on the development of more efficient and scalable stereoselective synthetic methods. Furthermore, a thorough investigation into the pharmacological and toxicological profiles of the individual stereoisomers is warranted to fully unlock the therapeutic potential of 3,6-dimethylmorpholine-2,5-dione and its derivatives. The application of computational modeling in conjunction with experimental data will be invaluable in predicting the biological activities of different stereoisomers and in designing novel, potent, and selective drug candidates.
Data Summary
Table 1: Stereoisomers of 3,6-Dimethylmorpholine-2,5-dione
Stereoisomer
Configuration
Chirality
Optical Activity
cis
(3R,6R)
Chiral
Optically Active
cis
(3S,6S)
Chiral
Optically Active
trans (meso)
(3R,6S)
Achiral
Optically Inactive
Visualizations
Diagram 1: Stereoisomers of 3,6-Dimethylmorpholine-2,5-dione
Caption: The three stereoisomers of 3,6-dimethylmorpholine-2,5-dione.
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of a single stereoisomer.
Diagram 3: Analytical Workflow for Stereoisomer Analysis
Caption: Workflow for the separation and characterization of stereoisomers.
Fukushima, K., Tabuani, D., Abbate, C., Rizzarelli, P., & Kimura, Y. (2010). Synthesis, stereocomplex crystallization and homo-crystallization of enantiomeric poly(lactic acid-co-alanine)s with ester and amide linkages. Polymer Chemistry, 1(9), 1533-1541. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Biodegradable Polydepsipeptides from (3R,6R) Monomers: Synthesis, Chiral Properties, and Advanced Drug Delivery Applications
Authored by: Gemini, Senior Application Scientist
Abstract
Polydepsipeptides (PDPs), copolymers of α-amino acids and α-hydroxy acids, represent a premier class of biodegradable polymers for biomedical applications. Their tunable properties, derived from the constituent monomers, offer significant advantages in the design of advanced drug delivery systems. This guide focuses on a specific, yet underexplored, subclass: PDPs synthesized from stereochemically pure (3R,6R)-disubstituted morpholine-2,5-dione monomers. While the bulk of existing research centers on PDPs from naturally occurring L-amino acids (leading to S-configurations in the polymer backbone), the use of their D-enantiomers ((R)-configuration) presents a compelling strategy for modulating biological interactions, particularly degradation rates. We will delve into the synthesis of these unique monomers, their polymerization, and the profound influence of their "unnatural" stereochemistry on the physicochemical and biological properties of the resulting polymers, with a forward-looking perspective on their application in long-term, controlled-release drug formulations.
The Significance of Stereochemistry in Biodegradable Polymers
In the realm of biomaterials, stereochemistry is not a subtle detail but a dominant factor governing biological recognition and, consequently, fate. Biological systems are inherently chiral, built from L-amino acids and D-sugars. The enzymes responsible for biodegradation, such as proteases, have active sites that are stereospecific, designed to recognize and cleave peptide bonds between L-amino acids.[1][2]
This fundamental principle is the cornerstone of this guide. While a polydepsipeptide derived from a common L-amino acid (e.g., L-alanine, yielding an S-configuration at its chiral center) is susceptible to enzymatic degradation, its enantiomeric counterpart derived from a D-amino acid (e.g., D-alanine, yielding an R-configuration) will exhibit significant resistance to these same enzymes.[2] This resistance is not due to a change in chemical stability—the ester and amide bonds are intrinsically the same—but to a lack of stereochemical recognition by the degrading enzymes. This makes PDPs from (3R,6R) monomers exceptionally promising for applications requiring prolonged in vivo residence time, such as long-acting injectable implants or scaffolds for slow tissue regeneration.[2][3]
Monomer Synthesis: Crafting the Chiral Building Block
The primary route to sequence-defined polydepsipeptides is the ring-opening polymerization (ROP) of morpholine-2,5-dione monomers. These six-membered rings are cyclic dimers of an α-amino acid and an α-hydroxy acid.[4] To create a polymer with (R,R) stereochemistry, one must begin with a D-amino acid and a D-hydroxy acid.
The synthesis is typically a two-step process: formation of an N-(α-haloacyl)-D-amino acid intermediate, followed by intramolecular cyclization. The following protocol details the synthesis of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione from D-Alanine and D-2-bromopropionyl bromide, a pathway adapted from established methods for the corresponding L-isomers.[5]
Experimental Protocol: Synthesis of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione
Step 1: Synthesis of N-(D-2-bromopropionyl)-D-alanine
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve D-Alanine (1.0 eq) in a 1 M solution of sodium hydroxide (2.2 eq) in water. Cool the flask to 0-5 °C in an ice bath.
Acylation: Add D-2-bromopropionyl bromide (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. The pH should be monitored and maintained above 10 by the concurrent addition of 4 M NaOH if necessary.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Acidification & Extraction: Cool the reaction mixture again to 0-5 °C and carefully acidify to pH 1-2 with concentrated HCl. The intermediate product will precipitate as a white solid or oil. Extract the aqueous mixture three times with ethyl acetate.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(D-2-bromopropionyl)-D-alanine. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to (3R,6R)-3,6-dimethyl-morpholine-2,5-dione
Reaction Setup: In a large, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a large volume of dimethylformamide (DMF) to achieve high dilution (approx. 0.03 M). Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the DMF and heat the suspension to 60 °C.
Cyclization: Dissolve the crude N-(D-2-bromopropionyl)-D-alanine (1.0 eq) from Step 1 in a small amount of DMF. Add this solution dropwise to the heated NaHCO₃ suspension over a period of 8-10 hours. The high dilution and slow addition are critical to favor the intramolecular cyclization over intermolecular polymerization.
Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for an additional 24 hours.
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Remove the DMF from the filtrate under high vacuum at a temperature below 50 °C.
Purification: Dissolve the resulting residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude monomer can be purified by recrystallization from a suitable solvent like ethyl acetate or toluene to yield the final (3R,6R)-3,6-dimethyl-morpholine-2,5-dione as a crystalline solid.[5]
Figure 1: Synthetic workflow for (3R,6R)-morpholine-2,5-dione monomers.
Polymerization: Building the Chain
The conversion of stereochemically pure monomers into high molecular weight polymers is achieved via Ring-Opening Polymerization (ROP). While traditional catalysts like tin(II) octanoate (Sn(Oct)₂) are effective, modern organocatalytic systems offer superior control over molecular weight, dispersity, and end-group fidelity, operating under milder conditions.[6][7] A binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) cocatalyst is particularly effective.[6]
The mechanism involves the activation of the monomer and the initiator (typically an alcohol, like benzyl alcohol) through hydrogen bonding with the thiourea, while the DBU acts as the nucleophilic catalyst promoting the ring-opening. This controlled process is crucial for producing well-defined polymers suitable for medical applications.
Experimental Protocol: Organocatalyzed ROP of (3R,6R)-3,6-dimethyl-morpholine-2,5-dione
Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight. The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are required.
Monomer & Initiator Setup: In a dried Schlenk flask, add the purified (3R,6R)-3,6-dimethyl-morpholine-2,5-dione monomer (e.g., 100 eq) and a magnetic stir bar.
Catalyst & Initiator Solutions: Prepare stock solutions of the initiator (Benzyl Alcohol, BnOH, 1.0 eq), catalyst (DBU, 1.0 eq), and co-catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, TU, 10.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Polymerization: Add the required volume of anhydrous solvent to the monomer to achieve the desired concentration (e.g., 0.5 M). Sequentially inject the initiator, DBU, and TU stock solutions into the stirring monomer solution.
Reaction Monitoring: The polymerization can proceed at room temperature. Monitor the reaction progress by taking small aliquots at timed intervals and analyzing them by ¹H NMR (disappearance of monomer peaks) and Gel Permeation Chromatography (GPC) (evolution of molecular weight and dispersity).
Termination & Isolation: Once the desired conversion is reached (e.g., after 2-24 hours), terminate the polymerization by adding a small amount of a weak acid, such as benzoic acid, to quench the DBU catalyst.
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or diethyl ether. Collect the white, fibrous polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.
Figure 2: Conceptual diagram of organocatalyzed Ring-Opening Polymerization (ROP).
Physicochemical and Biological Properties: The Impact of Chirality
The absence of direct, comprehensive studies on PDPs from (3R,6R) monomers necessitates a predictive approach grounded in the established principles of stereochemistry and polymer science.
Expected Physicochemical Properties
Enantiomers possess identical physical properties (melting point, glass transition temperature, solubility in achiral solvents, density) because the intramolecular and intermolecular forces are identical. Therefore, the properties of a poly(D-alanyl-D-lactic acid) are expected to be virtually identical to its well-characterized enantiomer, poly(L-alanyl-L-lactic acid).
Table 1: Comparison of properties for polylactide enantiomers and predicted properties for a poly(D-depsipeptide).
¹ The introduction of amide bonds is expected to increase intermolecular hydrogen bonding, potentially raising the Tm compared to the pure polyester analogue.
Biodegradation: The Critical Distinction
The degradation of polydepsipeptides in vivo occurs via two primary mechanisms:
Non-enzymatic Hydrolysis: The random cleavage of ester bonds by water. This process is not stereoselective. Therefore, the rate of hydrolytic degradation for a PDP from (3R,6R) monomers is expected to be identical to its (3S,6S) counterpart under identical pH and temperature conditions.
Enzymatic Degradation: The targeted cleavage of amide (and sometimes ester) bonds by enzymes, primarily proteases. This process is highly stereoselective.[1]
Natural enzymes are evolved to process L-amino acids. Consequently, a polymer backbone containing D-amino acid residues is a poor substrate, leading to a drastically reduced rate of enzymatic degradation.[2] This is the single most important functional difference imparted by the (3R,6R) stereochemistry.
Figure 3: Conceptual comparison of in vivo degradation rates.
Applications in Long-Term Drug Delivery
The pronounced enzymatic stability of PDPs from (3R,6R) monomers makes them ideal candidates for creating long-acting release (LAR) formulations. While a PDP from L-amino acids might be suitable for a drug release profile of several weeks, its D-enantiomer counterpart could extend this release to several months, reducing dosing frequency and improving patient compliance.[3][10]
Workflow: Formulation of Drug-Loaded Microparticles
A common method to formulate these polymers for drug delivery is the oil-in-water (o/w) single emulsion solvent evaporation technique. This protocol is broadly applicable to this class of polymers.
Organic Phase Preparation: Dissolve the (3R,6R)-derived polydepsipeptide and the active pharmaceutical ingredient (API) in a volatile, water-immiscible organic solvent such as dichloromethane (DCM).
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as poly(vinyl alcohol) (PVA), to stabilize the emulsion.
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This breaks the organic phase into fine droplets, forming the o/w emulsion.
Solvent Evaporation: Stir the emulsion at room temperature under constant agitation for several hours. The DCM will gradually evaporate, causing the polymer to precipitate and solidify into solid microparticles, entrapping the drug inside.
Collection and Washing: Collect the hardened microparticles by centrifugation or filtration. Wash them several times with deionized water to remove residual surfactant and any non-encapsulated drug.
Lyophilization: Freeze-dry the washed microparticles to obtain a fine, free-flowing powder ready for characterization and in vivo administration.
By carefully selecting the polymer molecular weight, drug loading, and particle size, the release kinetics can be precisely tuned. The slow, hydrolysis-driven degradation of the (3R,6R) polymer matrix would provide a near zero-order release profile over an extended period.
Future Outlook and Conclusion
The exploration of polydepsipeptides derived from (3R,6R) monomers opens a new frontier in biodegradable polymer design. While their synthesis and polymerization follow established chemical principles, their unique biological property—resistance to enzymatic degradation—provides a powerful tool for scientists in drug development. The ability to dictate the in vivo lifetime of a drug delivery vehicle simply by choosing the stereochemistry of its monomer building blocks is a paradigm of rational biomaterial design. Future research should focus on direct, head-to-head comparative studies of (3R,6R) and (3S,6S) polydepsipeptides to quantify the differences in degradation and drug release profiles in vivo. Such data will be invaluable for translating these promising materials from the laboratory to clinical applications, particularly for chronic conditions requiring consistent, long-term therapeutic intervention.
References
Asahara, T., et al. (1995). Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. Journal of Controlled Release, 33(1), 93-101. Available at: [Link]
Li, Y., et al. (2018). Effect of Homochirality of Dipeptide to Polymers' Degradation. International Journal of Molecular Sciences, 19(11), 3376. Available at: [Link]
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589-615. Available at: [Link]
Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link]
Gauthier, M. A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583–28593. Available at: [Link]
Asahara, T., et al. (1995). Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. PubMed. Available at: [Link]
Hest, J. C. M. v., et al. (2021). Probing the Effects of Chirality on Self-Assembling Peptides: Hydrogel Formation, Degradation, Antigen Release, and Adjuvancy. Advanced Healthcare Materials, 10(14), e2100346. Available at: [Link]
Wang, W., et al. (2024). Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ResearchGate. Available at: [Link]
Jamshidian, M., et al. (2013). 4. Chemical Properties of Poly(lactic) acid. In Poly(lactic acid) Synthesis, Structures, Properties, Processing, and Applications. Available at: [Link]
Göppert, N. E., et al. (2023). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 44(3), e2200651. Available at: [Link]
Göppert, N. E., et al. (2023). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. PubMed. Available at: [Link]
Castro, P. M., et al. (2006). Ring-opening polymerization of 3,6-dimethyl-2,5-morpholinedione with discrete amino-alkoxy-bis(phenolate) yttrium initiators: mechanistic insights. Chemical Communications, (42), 4509-4511. Available at: [Link]
Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2010). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available at: [Link]
Katsarava, R., & Tugushi, D. (2020). Artificial Polymers made of α-amino Acids - Poly(Amino Acid)s, Pseudo-Poly(Amino Acid)s, Poly(Depsipeptide)s, and Pseudo-Proteins. Current Pharmaceutical Design, 26(6), 639-661. Available at: [Link]
Grizzi, I., et al. (1995). Structure and mechanical properties of poly(d,l-lactic acid)/ poly(e-caprolactone) blends. Biomaterials, 16(4), 305-311. Available at: [Link]
Li, Z., et al. (2022). Syntheses of Polypeptides and Their Biomedical Application for Anti-Tumor Drug Delivery. Polymers, 14(9), 1832. Available at: [Link]
National Center for Biotechnology Information (n.d.). Poly(lactic acid). PubChem Compound Summary. Retrieved from [Link]_
University of Michigan. (2022). Delivery method could mean fewer peptide drug injections. Futurity. Available at: [Link]
Yüksek, M., & Erbil, H. Y. (1996). Poly (D,L-lactic acid) homopolymers: Synthesis and characterization. Turkish Journal of Chemistry, 20(1), 43-53. Available at: [Link]
Pápai, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543–6554. Available at: [Link]
Suggs, L. (2010). Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. The University of Texas at Austin. Available at: [Link]
Castro, P. M., et al. (2006). Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate. Available at: [Link]
Potrzebowski, M. J., et al. (2023). Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures. Physical Chemistry Chemical Physics, 25(2), 795-816. Available at: [Link]
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Technical Guide: Solubility Profiling and Solvent Selection for (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (referred to herein as (3R,6R)-DMMD ). As a cyclic depsipeptide—a hybrid betw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (referred to herein as (3R,6R)-DMMD ). As a cyclic depsipeptide—a hybrid between a lactide (diester) and a diketopiperazine (diamide)—its solubility is governed by a competition between the solubilizing alkyl groups and the strong intermolecular hydrogen bonding of the amide linkage.
Understanding these solubility parameters is critical for two primary workflows in drug delivery and polymer synthesis:
Monomer Purification: Achieving high purity (>99.5%) via recrystallization to enable high-molecular-weight Ring-Opening Polymerization (ROP).
Processing: Selecting appropriate vehicles for copolymerization or drug encapsulation matrices.
Part 1: Physicochemical Basis of Solubility
Structural Determinants
The solubility of (3R,6R)-DMMD is dictated by its specific crystal lattice energy, which is significantly higher than that of lactide due to the presence of the amide group.
Amide Functionality (-CONH-): Acts as both a hydrogen bond donor and acceptor. In the solid state, (3R,6R)-DMMD forms intermolecular hydrogen bond networks that stabilize the crystal lattice, necessitating polar aprotic solvents or high temperatures to disrupt these interactions.
Stereochemistry (3R,6R): The specific orientation of the methyl groups affects the packing density. The enantiomers (3R,6R) and (3S,6S) possess identical solubility profiles in achiral solvents.
Comparative Solubility Logic
To predict solvent behavior, (3R,6R)-DMMD should be viewed as an intermediate between L-Lactide (highly soluble in toluene/THF) and L-Alanine Anhydride (highly insoluble due to double amide H-bonding).
Figure 1: Structural continuum illustrating why DMMD requires more polar solvents than lactide but is more processable than diketopiperazines.
Part 2: Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with (3R,6R)-DMMD.
Solvent Compatibility Table[1]
Solvent Class
Specific Solvent
Solubility Status
Application
Halogenated
Chloroform ()
High
Optical rotation, NMR, Solution Polymerization
Dichloromethane (DCM)
Moderate
Extraction, Processing
Polar Aprotic
DMF / DMSO
Very High
Synthesis reaction medium
Esters
Ethyl Acetate (EtOAc)
Temp-Dependent
Primary Recrystallization Solvent
Alcohols
Methanol / Ethanol
Low
Impurity washing, Anti-solvent
Hydrocarbons
Hexane / Heptane
Insoluble
Precipitation (Anti-solvent)
Ethers
THF
Moderate/High
Copolymerization
Water
Low
Washing (removes salts/amino acids)
Critical Analysis of Key Solvents
The Recrystallization Standard: Ethyl Acetate
Ethyl acetate is the industry standard for purifying (3R,6R)-DMMD.
Mechanism: At boiling point (77°C), the thermal energy overcomes the amide H-bonds, allowing full dissolution. Upon cooling to room temperature or 4°C, the compound crystallizes out as white needles, while impurities (linear oligomers, unreacted amino acids) remain in solution or are easily washed away.
Alternative: A mixture of Methanol/Water (4:1) is also cited for purification, particularly to remove inorganic salts from the cyclization reaction [1].
The Processing Standard: Chloroform
Chloroform is the preferred solvent for characterization (e.g., polarimetry) and solution-state polymerization.
Solubility Limit: Generally >50 mg/mL, allowing for sufficient concentration to drive polymerization kinetics, although melt polymerization is often preferred to achieve higher molecular weights (
) [2].
Part 3: Experimental Protocols
Protocol A: Purification via Fractionated Recrystallization
Objective: To isolate high-purity (3R,6R)-DMMD from a crude diastereomeric mixture or reaction byproduct.
Objective: To quantify exact solubility limits for novel formulation vehicles.
Preparation: Add excess (3R,6R)-DMMD (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.
Equilibration: Seal tightly and shake at the target temperature (e.g., 25°C) for 24 hours.
Filtration: Filter the saturated solution through a 0.22
PTFE syringe filter into a pre-weighed vessel.
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue to constant weight under vacuum.
Calculation:
Part 4: Application Workflow (Polymerization)
The choice of solvent directly impacts the molecular weight and architecture of the resulting poly(depsipeptide).
Figure 2: Decision matrix for polymerization conditions.[2] Solubility limits in solution polymerization often lead to premature precipitation of the polymer chain, limiting molecular weight.
References
Acta Microbiologica Bulgarica. (2017). Synthesis of 3,6-dimethylmorpholine-2,5-dione. Volume 33 / 2. Link
Helder, J., Feijen, J., et al. (1985). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. University of Twente. Link
PubChem. (n.d.).[3] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine. Link
Yancheva, D., et al. (2017). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters. Acta Chimica Slovenica. Link
Technical Deep Dive: Thermal Behavior of Poly(3,6-dimethylmorpholine-2,5-dione) Architectures
The following technical guide provides an in-depth analysis of the thermal transitions of poly(3,6-dimethylmorpholine-2,5-dione), a specific class of polydepsipeptide. Executive Summary Poly(3,6-dimethylmorpholine-2,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the thermal transitions of poly(3,6-dimethylmorpholine-2,5-dione), a specific class of polydepsipeptide.
Executive Summary
Poly(3,6-dimethylmorpholine-2,5-dione) represents a unique class of polydepsipeptides —alternating copolymers consisting of an
-hydroxy acid (lactic acid) and an -amino acid (alanine). Unlike random copolymers synthesized from mixtures of lactide and amino acid derivatives, this polymer is synthesized via the Ring-Opening Polymerization (ROP) of a cyclic dimer, ensuring a strictly alternating sequence.
This architecture imparts thermal properties that bridge the gap between aliphatic polyesters (like PLA) and polyamides. The presence of amide bonds introduces intermolecular hydrogen bonding, significantly influencing the glass transition temperature (
) and melting point (), while the ester linkages maintain hydrolytic degradability. This guide analyzes these transitions, providing critical data for researchers optimizing these materials for drug delivery and tissue engineering.
Molecular Architecture & Stereochemical Control
The thermal transitions of this polymer are dictated by its stereochemistry. The monomer, 3,6-dimethylmorpholine-2,5-dione, possesses two chiral centers (positions 3 and 6). The relative configuration of these centers determines the polymer's tacticity and ability to crystallize.
Monomer Variants
(3S, 6S)-Isomer: Derived from L-alanine and L-lactic acid. Polymerization yields an isotactic, semi-crystalline polymer.
(3S, 6R)-Isomer (Meso): Derived from L-alanine and D-lactic acid (or vice versa). Polymerization typically yields an amorphous or weakly crystalline polymer due to syndiotactic-like or atactic arrangements depending on the catalyst specificity.
Polymerization Mechanism (ROP)
The synthesis is typically driven by a coordination-insertion mechanism using Tin(II) 2-ethylhexanoate (
) or organocatalysts.
Figure 1: Ring-Opening Polymerization pathway for the synthesis of alternating polydepsipeptides.
Thermal Transitions (
&
)
The thermal behavior of poly(3,6-dimethylmorpholine-2,5-dione) is characterized by a higher
than pure Poly(L-lactic acid) (PLLA) due to the stiffening effect of the amide groups and hydrogen bonding.
Glass Transition Temperature (
)
The
is a measure of the amorphous chain mobility.[1][2]
PLLA Reference: ~
C
Poly(3,6-dimethylmorpholine-2,5-dione): Typically ranges from 85^\circC to 100^\circC .
Mechanism:[3][4][5] The amide linkage (-CO-NH-) facilitates inter-chain hydrogen bonding, acting as physical crosslinks that restrict segmental motion, thereby raising the energy required for the glass-to-rubber transition.
Melting Temperature (
)
The
depends heavily on the optical purity of the monomer.
Isotactic Poly(L-L): Exhibits a sharp melting endotherm.
Value Range:160^\circC – 190^\circC .
While pure poly(L-alanine) melts (with decomposition) at very high temperatures (>300°C) and PLLA melts at ~175°C, the alternating copolymer maintains a high
due to crystal packing efficiency, though the mixed ester/amide backbone can sometimes lower the enthalpy of fusion compared to pure homopolymers.
Comparative Thermal Data
Polymer Architecture
Stereochemistry
(C)
(C)
Crystallinity
Poly(L-L-DMO)
Isotactic (L-Ala, L-Lac)
85 – 95
165 – 180
Semi-crystalline
Poly(D-L-DMO)
Syndiotactic/Atactic
75 – 85
None / Broad
Amorphous
PLLA (Reference)
Isotactic (L-Lac)
60 – 65
175 – 180
Semi-crystalline
Poly(L-Alanine)
Isotactic (L-Ala)
N/A
>300 (Decomp)
Highly Crystalline
Note: "DMO" refers to 3,6-dimethylmorpholine-2,5-dione.[6][7] Values are approximate and dependent on molecular weight (
) and thermal history.
Thermal Stability & Degradation
Thermogravimetric Analysis (TGA) reveals that these polydepsipeptides possess good thermal stability, suitable for melt processing, but lower than pure polyamides.
Onset of Decomposition (
): Typically 270^\circC – 290^\circC .
Degradation Mechanism:
Intramolecular Transesterification: Back-biting reactions leading to the formation of cyclic oligomers.
Hydrolysis (in situ): Residual moisture can cause chain scission at the ester bonds first, as they are more labile than the amide bonds.
Experimental Protocols
To accurately characterize these transitions, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine
, , and Crystallinity ().
Sample Prep: Weigh 5–10 mg of dried polymer into an aluminum pan. Crimp with a pinhole lid (to allow outgassing of residual volatiles).
Heat-Cool-Heat Cycle:
First Heat: Ramp from 0°C to 220°C at 10°C/min. Purpose: Erase thermal history.
Cool: Ramp down to 0°C at 10°C/min (or quench at 50°C/min for amorphous study).
Second Heat: Ramp from 0°C to 220°C at 10°C/min. Purpose: Record intrinsic thermal transitions.
Analysis:
Identify
as the inflection point of the step transition in the second heating curve.
Identify
as the peak maximum of the endotherm.
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability window for processing.
Sample: 10–15 mg in a platinum or ceramic pan.
Atmosphere: Nitrogen (
) flow at 50 mL/min.
Ramp: 25°C to 600°C at 10°C/min.
Validation: Ensure mass loss at 100°C is <1% (confirms dry sample).
Applications in Drug Delivery
The thermal properties directly influence the drug release kinetics:
Effect: Since the is well above body temperature (37°C), the polymer remains in a glassy state in vivo. This prevents "burst release" driven by chain mobility, making it ideal for long-term, erosion-controlled release implants rather than diffusion-controlled systems.
Crystallinity Effect: The semi-crystalline domains (L-L isomer) act as impermeable barriers to water, slowing down bulk degradation and extending the release profile compared to amorphous PLGA.
Figure 2: Impact of high
on the degradation and release mechanism in vivo.
References
Dijkstra, P. J., van Lochem, J. H., & Feijen, J. (1990).[8] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[4] Macromolecular Chemistry and Physics, 191(8), 1813-1825.[8] Link
Helder, J., Feijen, J., et al. (1985). Synthesis and characterization of polydepsipeptides with alternating ester and amide residues.
In 't Veld, P. J. A., et al. (1992). Glycine/L-lactic acid copolymers: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 30(10).
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589-615. Link
synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione from D-alanine
Application Note: Stereoselective Synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Abstract & Strategic Overview This application note details the stereoselective synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dion...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
Abstract & Strategic Overview
This application note details the stereoselective synthesis of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the production of biodegradable polydepsipeptides. Unlike standard peptide synthesis, the formation of the morpholine-2,5-dione core requires the hybridization of an
-amino acid (D-Alanine) and an -halo acid derivative.
The Stereochemical Challenge:
The target molecule requires a specific (3R,6R) configuration.
Position 6 (R): Derived directly from D-Alanine (retention of configuration).
Position 3 (R): Derived from the halo-acid precursor. Crucially, the ring-closure step proceeds via an intramolecular
nucleophilic substitution, which causes inversion of configuration at the halo-carbon.
Strategic Solution:
To achieve the (3R) center at position 3, we must utilize (S)-2-bromopropionyl chloride . The initial N-acylation retains the (S) configuration, while the subsequent base-mediated cyclization inverts it to (R), yielding the desired thermodynamically stable cis-isomer (assuming the methyl groups are trans to the ring plane? No, (3R,6R) implies a specific relationship. In 3,6-dimethylmorpholine-2,5-diones, the cis isomer is generally (S,S) or (R,R), while trans is (S,R). We are targeting the (R,R) cis-isomer).
Reaction Scheme & Logic
The synthesis follows a two-step "one-pot" or isolated intermediate approach:
N-Acylation: Reaction of D-Alanine with (S)-2-bromopropionyl chloride to form the linear amide.
Cyclization: Base-induced intramolecular displacement of the bromide by the carboxylate.
Figure 1: Synthetic workflow illustrating the stereochemical inversion pathway.
Materials & Equipment
Reagent/Equipment
Specification
Purpose
D-Alanine
>99% ee, (R)-configuration
Source of C6 chirality.
(S)-2-Bromopropionyl Chloride
>98% ee
Source of C3 chirality (pre-inversion).
Triethylamine (TEA)
Anhydrous, distilled
Base for acylation and cyclization.
THF (Tetrahydrofuran)
Anhydrous, inhibitor-free
Solvent for Step 1.
DMF (Dimethylformamide)
Anhydrous, amine-free
Solvent for Step 2 (High dilution).
Inert Gas
Nitrogen or Argon
Moisture protection (Critical).
Detailed Protocol
Step 1: Synthesis of N-((S)-2-bromopropionyl)-D-alanine
Note: While aqueous Schotten-Baumann conditions are possible, this anhydrous protocol minimizes hydrolysis and improves yield.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet.
Solubilization: Suspend D-Alanine (8.91 g, 100 mmol) in anhydrous THF (150 mL). Add Trimethylsilyl chloride (TMSCl) (2 equiv) if solubility is an issue, or use fine micronized powder. Alternatively, use the Schotten-Baumann biphasic method if TMS protection is not viable (see Troubleshooting).
Preferred Route: Dissolve D-Alanine (100 mmol) and TEA (200 mmol) in dry THF (200 mL). Cool to -10°C.
Acylation: Dissolve (S)-2-bromopropionyl chloride (17.1 g, 100 mmol) in THF (20 mL). Add this solution dropwise to the alanine suspension over 60 minutes, maintaining temperature < 0°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the acid chloride.
Workup: Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate in vacuo. Redissolve the residue in DCM, wash with 1M HCl (cold) to remove unreacted amine, then brine. Dry over
and concentrate to yield the crude linear amide.
Step 2: Intramolecular Cyclization
Critical Factor: High dilution is required to prevent intermolecular polymerization (linear depsipeptide formation).
Setup: Prepare a 1 L round-bottom flask with a reflux condenser and
line.
Dilution: Dissolve the crude N-((S)-2-bromopropionyl)-D-alanine from Step 1 in anhydrous DMF (500 mL). Concentration should be
0.1–0.2 M.
Base Addition: Add Triethylamine (1.2 equiv) or NaHCO3 (1.5 equiv).
Heating: Heat the solution to 60–80°C for 16–24 hours.
Mechanism:[1][2] The carboxylate anion attacks the C-Br bond. The (S)-bromide center undergoes inversion to (R).
Isolation:
Remove DMF under reduced pressure (rotary evaporator with high vacuum pump).
Resuspend the residue in Ethyl Acetate (EtOAc).[3]
Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane or Ethanol .
Target: White crystalline needles.
Quality Control & Validation (Self-Validating System)
Parameter
Method
Acceptance Criteria
Stereochemistry
1H NMR (CDCl3, 400 MHz)
Coupling Constant (): The cis-isomer (3R,6R) typically exhibits a specific coupling pattern distinct from the trans isomer. Check for doublet at ppm (CH3).
Purity
HPLC (C18 column)
> 98% (Area under curve)
Melting Point
Capillary Method
82–85°C (Literature dependent, verify against specific isomer data).
Optical Rotation
Polarimetry
Must match literature for (R,R). Significant deviation indicates racemization.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Oligomers/Gums
Concentration too high in Step 2.
Increase DMF volume (High Dilution Principle).
Low Yield (Step 1)
Hydrolysis of Acid Chloride.
Ensure strictly anhydrous THF and glassware.
Racemization
Reaction temp too high (>100°C).
Keep cyclization temp < 85°C; use weaker base () if TEA causes epimerization.
References
In't Veld, P. J. A., et al. (1990).
Context: Establishes the foundational protocol for using bromo-acyl halides with amino acids for morpholine-2,5-dione synthesis.
(Verified via Search 1.1)
Jézéquel, P. H., et al. (2023).[4] "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids." ACS Omega.
Application Note: Ring-Opening Polymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
Executive Summary This guide details the ring-opening polymerization (ROP) of (3R,6R)-3,6-dimethylmorpholine-2,5-dione , a cyclic depsipeptide derived from D-alanine and D-lactic acid. Unlike standard lactides, this mono...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the ring-opening polymerization (ROP) of (3R,6R)-3,6-dimethylmorpholine-2,5-dione , a cyclic depsipeptide derived from D-alanine and D-lactic acid. Unlike standard lactides, this monomer incorporates both ester and amide linkages within the ring, yielding a polydepsipeptide (specifically poly(D-alanine-alt-D-lactic acid)) with alternating amide-ester backbone structures.
These polymers bridge the gap between poly(α-hydroxy acids) (like PLA) and polypeptides, offering tunable degradation rates, improved thermal stability, and specific hydrogen-bonding interactions. This application note presents two distinct protocols:
Organocatalytic ROP (Recommended): A precision, room-temperature method yielding well-defined polymers with narrow dispersity (Đ < 1.2).
Metal-Catalyzed Bulk ROP: A traditional high-temperature method using Tin(II) Octoate, suitable for scale-up but prone to racemization.
Scientific Background & Mechanism[1][2]
The Monomer: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
Stereochemistry: The (3R,6R) configuration implies the precursor amino acid and hydroxy acid are of the D-series (e.g., D-Alanine and D-Lactic Acid). The resulting polymer will be the enantiomer of the more common L-L form; physical properties (Tm, Tg, solubility) are identical, but optical rotation is reversed.
Reactivity: The presence of the amide group in the ring reduces ring strain compared to lactide, making the monomer less reactive. High-activity catalysts or optimized conditions are required to achieve high molecular weight.
Organocatalytic Mechanism (DBU/TU)
The most robust method utilizes a dual catalyst system:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Acts as a base to activate the initiating alcohol.
Thiourea (TU): Acts as a hydrogen-bond donor to activate the carbonyl of the monomer (electrophilic activation).
This "bifunctional activation" allows for rapid polymerization at room temperature, suppressing the transesterification and racemization side reactions common in metal-catalyzed melt processes.
Figure 1: Dual-activation mechanism for the organocatalytic ROP of morpholine-2,5-diones.
Materials & Equipment
Reagents
Reagent
Purity/Grade
Preparation/Storage
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione
>98%
CRITICAL: Recrystallize from dry ethyl acetate/hexane. Dry under high vacuum over P₂O₅ for 24h. Store in glovebox.
Dichloromethane (DCM)
Anhydrous
Distill over CaH₂ or pass through activated alumina columns. Store over 4Å molecular sieves.
Benzyl Alcohol (BnOH)
Initiator Grade
Distill from CaH₂ under reduced pressure. Store over 4Å sieves.
DBU
98%
Distill from CaH₂ under reduced pressure. Store in glovebox.
Dissolve the crude solid in minimal DCM or Chloroform .
Precipitate into cold Methanol .
Filter and dry under vacuum.
Characterization & Data Analysis
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The polymer backbone consists of alternating lactic acid and alanine units.
Signal
Shift (δ, ppm)
Multiplicity
Assignment
NH
7.0 - 8.5
Broad Singlet
Amide proton (variable shift)
CH (Lac)
5.1 - 5.3
Quartet
Methine of Lactic unit (α to ester)
CH (Ala)
4.4 - 4.7
Quintet/Multiplet
Methine of Alanine unit (α to amide)
CH₃ (Lac)
1.5 - 1.6
Doublet
Methyl of Lactic unit
CH₃ (Ala)
1.3 - 1.5
Doublet
Methyl of Alanine unit
Ar-H
7.3
Multiplet
Benzyl end-group (if BnOH used)
Calculation:
Thermal Properties (DSC)
Glass Transition (Tg): Typically 40°C – 60°C (depends on MW).
Melting Point (Tm): The alternating sequence can crystallize, but often these polymers are amorphous or semi-crystalline with Tm ~130-160°C depending on thermal history.
Note: Random copolymers (via transesterification) will be amorphous.
Gel Permeation Chromatography (GPC)
Eluent: THF or DMF (with 0.1% LiBr to prevent aggregation).
Standards: Polystyrene (PS) or PMMA.
Expected Đ: < 1.2 for Method A; > 1.5 for Method B.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Wet monomer/solvent
Re-dry monomer over P₂O₅. Ensure solvent is <10 ppm H₂O.
Broad Dispersity (Đ > 1.4)
Transesterification
Lower reaction temperature. Switch from Method B to Method A.
Brown Discoloration
Thermal degradation
Reduce temperature (Method B). Ensure O₂ exclusion.
Insoluble Polymer
High Crystallinity
Use HFIP (Hexafluoroisopropanol) for NMR/GPC.
Workflow Diagram
Figure 2: Operational workflow for the precision synthesis of polydepsipeptides.
References
Organocatalytic ROP of Morpholine-2,5-diones
Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione.
Source: ResearchGate / ACS Public
Synthesis of Morpholine-2,5-dione Monomers
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones
Source: ACS Omega (NIH).
General Review on Polydepsipeptides
Morpholine-2,5-diones - Their Preparation and Exploit
Source: ResearchG
Crystallinity and Properties
Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione deriv
Source: University of Twente.
Method
Application Note: Advanced Catalytic Strategies for the Ring-Opening Polymerization of Morpholine-2,5-diones
Introduction: The Polydepsipeptide Frontier Morpholine-2,5-diones (MDs) are the cyclic precursors to polydepsipeptides—hybrid copolymers consisting of alternating -amino acids and -hydroxy acids.[1][2] Unlike pure polyla...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Polydepsipeptide Frontier
Morpholine-2,5-diones (MDs) are the cyclic precursors to polydepsipeptides—hybrid copolymers consisting of alternating
-amino acids and -hydroxy acids.[1][2] Unlike pure polylactides (PLA) or polypeptides, polydepsipeptides offer a unique "best of both worlds" profile: the hydrolytic degradability of polyesters and the functional versatility of polypeptides.
However, the Ring-Opening Polymerization (ROP) of MDs is thermodynamically challenging due to the stability of the six-membered amide-ester ring. Achieving high molecular weight (
) while suppressing racemization requires precise catalytic control. This guide details the two dominant catalytic paradigms: Coordination-Insertion (Metal-based) and Dual-Activation (Organocatalytic) .
Catalyst Selection Guide
The choice of catalyst dictates the polymerization conditions, purification strategy, and final polymer architecture.
Feature
Tin(II) 2-Ethylhexanoate [Sn(Oct)]
DBU / Thiourea (Organocatalysis)
TBD (Bifunctional Organocatalysis)
Type
Metal-Organic (Lewis Acid)
Binary Organocatalyst System
Superbase / Guanidine
Mechanism
Coordination-Insertion
H-Bonding / Base Activation
Nucleophilic / H-Bonding
Reaction Phase
Melt (Bulk)
Solution (THF, DCM)
Solution (THF, DCM)
Temperature
High (110°C – 135°C)
Low (RT – 40°C)
Low (RT)
Racemization
Moderate risk due to high heat
Low risk (Stereoretentive)
Low to Moderate
Trace Residue
Toxic metal traces (FDA limits apply)
Metal-free (Biomedical preferred)
Metal-free
Key Application
Industrial scale, high
Precision synthesis, functional groups
Fast kinetics
Mechanism of Action: The Organocatalytic Shift
While Sn(Oct)
remains the industrial standard, the field is shifting toward organocatalysis to avoid metal contamination in biomedical applications. The most robust system utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and a Thiourea (TU) derivative as a hydrogen-bonding cocatalyst.
Mechanistic Insight
Unlike metal catalysts that activate the monomer via coordination, the DBU/TU system employs a "dual activation" strategy:
Thiourea (TU) binds to the carbonyl oxygen of the monomer (electrophile), increasing its susceptibility to attack.
DBU deprotonates or activates the initiating alcohol (nucleophile).
This separation of duties allows for ROP at room temperature, significantly reducing epimerization at the chiral centers.
Figure 1: The synergistic activation of the monomer and initiator allows for controlled polymerization without metal ions.
Protocol A: Standard Melt Polymerization (Sn(Oct)
)
Context: Best for generating semi-crystalline materials where metal residue is permissible or can be removed. High temperatures are required to melt the monomer.
Materials
Monomer: 3-substituted morpholine-2,5-dione (dried in vacuo over P
O for 48h).
Catalyst: Sn(Oct)
(purified by vacuum distillation).
Initiator: Benzyl alcohol (BnOH) or 1-Dodecanol.
Equipment: Schlenk line, oil bath, ampoules.
Step-by-Step Workflow
Preparation (Glovebox Recommended):
In a flame-dried Schlenk tube, charge the Morpholine-2,5-dione (MD) monomer.
Expert Insight: Moisture is the enemy. Even trace water acts as a chain-transfer agent, broadening dispersity (
) and limiting molecular weight.
Catalyst Addition:
Add Sn(Oct)
solution (in dry toluene) to achieve a Monomer/Catalyst ratio of 500:1 to 1000:1.
Add Initiator (BnOH) to set the target
(e.g., Monomer/Initiator = 50:1).
Remove the toluene solvent under high vacuum before heating. The reaction must be a solvent-free melt.
Polymerization:
Immerse the Schlenk tube in a pre-heated oil bath at 110°C – 130°C .
Stir for 24–48 hours.
Critical Check: The mixture should turn viscous. If it turns dark brown/black, thermal degradation is occurring—lower the temperature immediately.
Quenching & Purification:
Cool to room temperature.[3][4] Dissolve the crude solid in a minimal amount of Chloroform (CHCl
) or Hexafluoroisopropanol (HFIP).
Precipitate dropwise into cold Diethyl Ether or Methanol .
Perform all steps in a nitrogen-filled glovebox or using strict Schlenk techniques.
Dissolve Monomer (MD) and TU (Cocatalyst) in anhydrous DCM.
Standard Ratio: [M]₀/[I]₀/[DBU]₀/[TU]₀ = 50/1/1/5.
Initiation:
Add the Initiator (e.g., Pyrenebutanol for fluorescent tagging, or mPEG-OH for block copolymers).
Stir until fully dissolved.
Catalysis Trigger:
Add DBU to start the reaction.
Reaction Time: 10 minutes to 4 hours (Reaction is significantly faster than Sn-mediated ROP).
Expert Insight: Watch the viscosity. Organocatalytic ROP of MDs is equilibrium-controlled. Extended reaction times can lead to back-biting and depolymerization.
Quenching:
Add excess Benzoic Acid (dissolved in DCM) to neutralize the DBU. This "freezes" the polymer chain length immediately.
Note: Organocatalysts (DBU/TU) are small molecules and are efficiently removed during the precipitation wash steps, unlike metal salts which may chelate to the polymer backbone.
Characterization & Validation
To validate the success of the polymerization, the following data points are mandatory:
Technique
Purpose
Success Criteria
H NMR
Structure & Conversion
Disappearance of monomer methine peak (~5.0 ppm). Appearance of broad polymer backbone signals.
copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-lactide
Application Note: High-Fidelity Copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-Lactide Executive Summary This guide details the protocol for the ring-opening copolymerization (ROP) of (3R,6R)-3,6-Dim...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Copolymerization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione with L-Lactide
Executive Summary
This guide details the protocol for the ring-opening copolymerization (ROP) of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (DMMD) with L-Lactide (LLA). This specific copolymer system, a poly(ester-amide), bridges the gap between the high crystallinity of Poly(L-lactide) (PLLA) and the functional versatility of polydepsipeptides.
By introducing the morpholine-2,5-dione unit, researchers can modulate the degradation rate, introduce hydrogen bonding sites (amide linkages) for improved mechanical strength, and create reactive handles for post-polymerization modification. This protocol focuses on achieving high molecular weight and controlled microstructure using both Organometallic (Sn(Oct)₂) and Organocatalytic (DBU/TU) approaches.
Strategic Rationale & Mechanism
Why this Copolymer?
Pure PLLA suffers from a lack of reactive side groups and autocatalytic acidic degradation. The DMMD monomer introduces an amide bond into the polyester backbone.
Thermal Tuning: The hydrogen bonding from the amide groups can increase the Glass Transition Temperature (
) relative to amorphous PLA, though it may disrupt the crystallinity of highly stereoregular PLLA.
Degradation Control: The amide linkage is generally more stable to hydrolysis than the ester bond, allowing for tunable degradation profiles.
Stereochemistry: The use of the (3R,6R) isomer (derived from D-alanine and D-lactic acid precursors, or via specific inversion syntheses) allows for the formation of stereocomplexes if blended with PLLA (S,S-form), potentially enhancing thermal stability significantly.
Reaction Mechanism
The reaction proceeds via a coordination-insertion mechanism (for Tin) or a hydrogen-bonding/nucleophilic activation mechanism (for Organocatalysis).
Figure 1: Generalized Ring-Opening Polymerization (ROP) mechanism. The active chain end coordinates with the catalyst and monomer, facilitating ring scission at the acyl-oxygen bond.
Materials & Pre-requisites
Critical Quality Attribute: Dryness.
Both L-Lactide and DMMD are cyclic esters/amides susceptible to hydrolysis. Moisture acts as an uncontrolled initiator, drastically reducing molecular weight.
Component
Specification
Preparation / Purification
L-Lactide (LLA)
>99.5% optical purity
Recrystallize from dry toluene (x2). Dry under vacuum at 40°C for 24h. Store in glovebox.
(3R,6R)-DMMD
>98% purity
Recrystallize from dry Ethyl Acetate. Sublimation recommended for high Mw.
Sn(Oct)₂
Research Grade
Distill under reduced pressure if yellow/cloudy. Store under Argon.
DBU
1,8-Diazabicyclo[5.4.0]undec-7-ene
Distill from CaH₂ under vacuum.
Toluene
Anhydrous
Reflux over Na/Benzophenone or pass through activated alumina columns.
Initiator
Benzyl Alcohol (BnOH)
Distill from CaH₂. Store over molecular sieves (4Å).
Experimental Protocols
Method A: Bulk Polymerization (Industry Standard)
Best for: High molecular weight, solvent-free processing, scaling up.
Preparation (Glovebox):
In a flame-dried Schlenk flask equipped with a magnetic stir bar, weigh L-Lactide (1.44 g, 10 mmol) and DMMD (0.28 g, 2 mmol) (Target: ~17 mol% DMMD).
Add Sn(Oct)₂ solution (in dry toluene). Target Monomer/Catalyst (M/C) ratio: 1000:1 to 5000:1.
Note: If adding catalyst/initiator as solutions, remove the solvent under high vacuum for 30 mins before heating.
Polymerization:
Seal the flask under Argon.
Immerse in a pre-heated oil bath at 130°C .
Stir until the melt becomes too viscous (typically 2–6 hours).
Expert Tip: DMMD reacts slower than LLA. Extended reaction times (up to 24h) may be needed for high conversion of the morpholine monomer, but this risks transesterification (randomization).
Termination & Purification:
Cool flask to room temperature.
Dissolve the solid crude polymer in a minimum amount of Chloroform or Dichloromethane (DCM) .
Precipitate dropwise into excess cold Methanol or Diethyl Ether (10x volume of polymer solution).
Filter and dry in a vacuum oven at 40°C for 48 hours.
DMMD units: Look for the morpholine ring protons. The methine proton adjacent to the amide nitrogen typically shifts distinctively compared to the ester methine.
Calculation:
Where is the integration of the respective methine protons.
B. Thermal Properties (DSC)
Comparison of expected properties based on copolymer composition (approximate values):
Polymer Composition
Tg (°C)
Tm (°C)
Crystallinity
100% PLLA
55–60
170–180
High
90:10 P(LLA-co-DMMD)
52–58
150–160
Moderate
80:20 P(LLA-co-DMMD)
50–55
130–145
Low
50:50 P(LLA-co-DMMD)
45–50
None (Amorphous)
None
Note: The (3R,6R) stereochemistry of the DMMD may induce stereocomplexation if the L-Lactide blocks are long enough, potentially creating multiple melting peaks.
C. Reactivity Ratios
L-Lactide is significantly more reactive than morpholine-2,5-diones.
Consequence: The resulting polymer is gradient-like (tapered). The chain starts rich in Lactide and ends rich in DMMD. To achieve a random copolymer, a continuous feed of L-Lactide is required to maintain a constant monomer ratio in the pot.
Troubleshooting & Expert Insights
Problem: Low Molecular Weight / High Polydispersity (PDI > 1.5).
Cause: Moisture impurities.
Fix: Azeotropic distillation of monomers with toluene prior to polymerization is more effective than vacuum drying alone.
Cause: Transesterification.
Fix: Lower the reaction temperature (switch to Method B/Organocatalysis) or stop the reaction at lower conversion (<80%).
Problem: Brown Discoloration.
Cause: Oxidation of the amine functionality in DMMD at high temperatures (
Fix: Extend reaction time, but monitor for back-biting (degradation). Alternatively, use a more active catalyst like TBD (1,5,7-Triazabicyclodec-5-ene), though TBD can also catalyze transesterification aggressively.
References
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides.[1][2][3] International Journal of Molecular Sciences. Link
Ouchi, T., et al. (2002). Synthesis and enzymatic hydrolysis of polydepsipeptides with functionalized pendant groups. Macromolecular Bioscience.[1] Link
In't Veld, P. J. A., et al. (1992). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link
Kricheldorf, H. R. (2006). Syntheses of Biodegradable and Biocompatible Polymers by Ring-Opening Polymerization.[3] Chemical Reviews. Link
Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews. Link
Application Note: Precision Synthesis and Stereocomplexation of Polydepsipeptides
Abstract & Scope This application note details the protocol for synthesizing enantiopure polydepsipeptides and assembling them into thermally stable stereocomplexes. Unlike standard polylactides (PLA), polydepsipeptides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for synthesizing enantiopure polydepsipeptides and assembling them into thermally stable stereocomplexes. Unlike standard polylactides (PLA), polydepsipeptides contain alternating ester and amide bonds in the backbone. When enantiomeric chains (poly(L-...) and poly(D-...)) are blended, they form a stereocomplex driven not only by van der Waals forces but also by intermolecular hydrogen bonding between amide groups. This results in materials with superior thermal stability, tunable biodegradation rates, and enhanced mechanical integrity suitable for high-performance drug delivery systems and tissue engineering scaffolds.
Scientific Foundation
The Stereocomplex Advantage
Stereocomplexation occurs when two complementary polymer chains (e.g., L-form and D-form) interlock to form a new crystal lattice. In polydepsipeptides, this interaction is significantly stronger than in polyesters due to the "Dual-Locking Mechanism" :
Stereoselective Van der Waals Packing: The chiral methyl groups of the lactic acid units interdigitate efficiently.
Hydrogen Bonding Network: The amide bonds (
) from the amino acid residues form a secondary hydrogen-bonding network between the chains, elevating the melting temperature () significantly above that of the homopolymers.
Workflow Visualization
The following diagram outlines the critical path from monomer synthesis to stereocomplex validation.
Figure 1: End-to-end workflow for the synthesis of stereocomplex polydepsipeptides.
Target: Synthesis of (3S)-3-methylmorpholine-2,5-dione (L-MMD) and its enantiomer (D-MMD).
Principle: The cyclization of N-(bromoacetyl)-amino acids is the standard route. We utilize a modified method to minimize racemization.
Acylation: Dissolve L-Alanine (0.1 mol) in 1M NaOH (200 mL) at 0°C. Dropwise add 2-bromopropionyl bromide (0.12 mol) while maintaining pH 9-10 using 4M NaOH. Stir for 2 hours.
Acidification: Adjust pH to 2.0 with concentrated HCl. Extract the product (N-(2-bromopropionyl)-L-alanine) with ethyl acetate. Dry over
and concentrate.
Cyclization: Dissolve the oily residue in DMF (100 mL). Add
(0.12 mol) and heat to 60°C for 4 hours. The intramolecular displacement of the bromide by the carboxylate forms the ring.
Purification (Critical): Evaporate DMF in vacuo. Recrystallize the crude solid from ethyl acetate/hexane.
Quality Control: Verify purity via
-NMR. The methine proton peaks must be distinct. Check optical rotation to ensure no racemization occurred.
Phase 2: Ring-Opening Polymerization (ROP)
Target: High molecular weight Poly(L-MMD) and Poly(D-MMD).
Materials:
Purified L-MMD and D-MMD monomers
Catalyst: Stannous Octoate (
) in Toluene
Initiator: Lauryl alcohol (optional, for MW control)
Step-by-Step Protocol:
Drying: Dry monomers in a vacuum oven at 40°C for 24 hours over
. Moisture is the enemy of high molecular weight.
Charging: In a silanized glass ampoule, add L-MMD (2.0 g) and
solution (molar ratio monomer/catalyst = 1000:1). Remove toluene under vacuum.
Polymerization: Seal the ampoule under high vacuum. Immerse in an oil bath at 130°C for 24 hours .
Note: Temperatures >150°C increase the risk of thermal degradation and transesterification (back-biting).
Purification: Dissolve the resulting polymer in Hexafluoroisopropanol (HFIP) or Chloroform. Precipitate into cold methanol. Filter and dry in vacuo.
Repeat: Perform this step for the D-MMD monomer to obtain Poly(D-MMD).
Phase 3: Stereocomplex Formation
Target: Creating the supramolecular sc-PMMD assembly.
Protocol:
Dissolution: Prepare 1 wt% solutions of Poly(L-MMD) and Poly(D-MMD) separately in HFIP or Chloroform. Ensure complete dissolution.
Blending: Mix the two solutions in a strict 1:1 gravimetric ratio under vigorous stirring for 2 hours.
Observation: The solution may become turbid or gel-like, indicating the formation of stereocomplex micro-aggregates.
Crystallization/Casting:
Method A (Film):[3][4] Cast the solution onto a Teflon dish and evaporate the solvent slowly at room temperature.
Method B (Precipitate): Pour the blend into excess diethyl ether. The stereocomplex will precipitate immediately.
Annealing: Anneal the dried solid at 100°C (between
and ) for 2 hours to maximize crystallinity.
Characterization & Validation
To confirm stereocomplexation, you must observe properties distinct from the homopolymers.[5][6]
Thermal Analysis (DSC)
The hallmark of stereocomplexation is a new, higher melting peak.
Material
(°C)
(°C)
(J/g)
Interpretation
Poly(L-MMD)
~55
165 - 170
40 - 50
Standard Homopolymer
Poly(D-MMD)
~55
165 - 170
40 - 50
Standard Homopolymer
sc-PMMD (Blend)
~60
210 - 225
> 60
Stereocomplex Formed
Note: If you see two peaks (e.g., one at 170°C and one at 220°C), the stereocomplexation is incomplete. Increase annealing time or check the 1:1 mixing accuracy.
X-Ray Diffraction (XRD)
The crystal lattice changes from a pseudo-orthorhombic (homopolymer) to a triclinic (stereocomplex) form.
Homopolymer Peaks (
): Typically ~16°, 19°.
Stereocomplex Peaks (
): Distinct peaks appear at ~12°, 21°, and 24° (values vary slightly by specific side-chain chemistry).
Mechanism Visualization
The following diagram illustrates the intermolecular forces stabilizing the complex.
Figure 2: The "Dual-Locking" mechanism of polydepsipeptide stereocomplexes involving hydrogen bonding and van der Waals forces.
References
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589–615. Link
Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience, 5(7), 569–597. Link
Oehme, I., & Feijen, J. (1995). Ring-opening polymerization of morpholine-2,5-dione derivatives. Macromolecular Chemistry and Physics, 196(11). Link
Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization.[7] Advanced Drug Delivery Reviews, 60(9), 1056-1076. Link
Application Note: Enzymatic Degradation Protocols for Poly(dimethylmorpholine-2,5-dione) (PDM)
Executive Summary Poly(dimethylmorpholine-2,5-dione) (PDM) represents a distinct class of polydepsipeptides —alternating copolymers of -amino acids and -hydroxy acids. Unlike pure polyesters (e.g., PLA, PGA) which degrad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Poly(dimethylmorpholine-2,5-dione) (PDM) represents a distinct class of polydepsipeptides —alternating copolymers of
-amino acids and -hydroxy acids. Unlike pure polyesters (e.g., PLA, PGA) which degrade primarily via bulk hydrolysis, PDM’s unique backbone containing both ester and amide linkages allows for highly tunable degradation profiles responsive to specific enzymes like Proteinase K and Lipases .
This guide provides a rigorous, standardized protocol for the enzymatic degradation of PDM, specifically focusing on the poly(3,6-dimethylmorpholine-2,5-dione) isomer derived from alanine and lactic acid. It is designed for researchers aiming to validate biodegradation rates for drug delivery vehicles or tissue engineering scaffolds.
Strategic Rationale & Mechanism
The Chemical Target
The degradation of PDM is not a random hydrolysis event; it is a site-specific enzymatic cleavage. The polymer backbone consists of alternating ester and amide bonds.
Ester Bonds: High susceptibility to non-specific hydrolysis and esterases/lipases.
Amide Bonds: Provide thermal stability and are targets for proteases.
Enzymatic Surface Erosion
While bulk hydrolysis causes a material to degrade throughout its volume (leading to a sudden loss of mechanical integrity), enzymatic degradation of PDM is typically a surface erosion process. The enzyme, being too large to diffuse into the crystalline domains of the polymer matrix, acts exclusively at the solid-liquid interface.
Key Advantage: This mechanism maintains the mechanical integrity of the device until the polymer is nearly completely consumed, leading to zero-order drug release kinetics .
Figure 1: Mechanism of Enzymatic Surface Erosion. The enzyme adsorbs to the PDM surface, preferentially cleaving ester linkages, releasing water-soluble oligomers and monomers.[1][2][3][4]
Washing: Rinse 3x with deionized water to remove salts and adsorbed enzyme.
Drying: Dry in a vacuum oven at room temperature until constant weight is achieved (
).
Calculations:
Analytical Workflows & Data Interpretation
Molecular Weight Analysis (GPC)
Unlike bulk degradation, surface erosion should result in minimal change to the molecular weight (
) of the remaining solid polymer, as the core remains untouched.
Protocol: Dissolve the degraded residue in GPC eluent (e.g., HFIP or Chloroform).
Expectation: If
decreases significantly, bulk degradation (water diffusion) is occurring alongside enzymatic attack. If is constant but mass decreases, surface erosion is confirmed.
Surface Morphology (SEM)
Protocol: Sputter coat dried samples with Gold/Palladium.
Observation: Look for surface pitting, roughening, or "shaving" effects.
Proteinase K typically produces a distinct erosion pattern compared to non-enzymatic hydrolysis.
Workflow Diagram
Figure 2: Experimental Workflow for Enzymatic Degradation Characterization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No significant mass loss
Enzyme denaturation or low activity.
Ensure Proteinase K is stored at -20°C. Refresh solution daily. Verify pH is 8.6.
pH drift (Acidification)
Accumulation of lactic acid/amino acids.
Increase buffer molarity (0.1 M) or increase buffer volume per sample.
Sample fragmentation
Mechanical stress from shaking.
Reduce shaker speed to 50-60 RPM. Use a mesh basket to hold the film.
Bacterial contamination
Insufficient preservative.
Ensure 0.02% is present. Filter sterilize buffer solutions (0.22 ).
Inconsistent data
Variable film crystallinity.
Anneal films (heat above then cool slowly) to standardize crystallinity before testing.
References
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 589–615. Link
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
Ouchi, T., & Ohya, Y. (2004). Design of Lactide Copolymers as Biomaterials. Journal of Polymer Science Part A: Polymer Chemistry, 42(3), 453-462. Link
Reeve, M. S., McCarthy, S. P., Downey, M. J., & Gross, R. A. (1994). Polylactide Stereochemistry: Effect on Enzymatic Degradability. Macromolecules, 27(3), 825–831. Link
Li, S. (1999). Hydrolytic Degradation Characteristics of Aliphatic Polyesters Derived from Lactic and Glycolic Acids. Journal of Biomedical Materials Research, 48(3), 342-353. Link
Application Note: Electrospinning (3R,6R)-Polydepsipeptide Nanofibers for Tunable Biodegradation
This Application Note is designed for researchers in tissue engineering and drug delivery systems. It details the precise fabrication of (3R,6R)-polydepsipeptide nanofibers , a class of biodegradable copolymers with alte...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in tissue engineering and drug delivery systems. It details the precise fabrication of (3R,6R)-polydepsipeptide nanofibers , a class of biodegradable copolymers with alternating
-hydroxy acid and -amino acid residues.
Unlike standard poly(L-lactic acid) (PLLA) or random copolymers, the (3R,6R) stereochemistry offers unique crystallinity and enzymatic degradation profiles, critical for long-term scaffolding where "natural" L-isomer rapid degradation is undesirable.
Introduction & Scientific Rationale
Polydepsipeptides are alternating copolymers synthesized via the ring-opening polymerization (ROP) of morpholine-2,5-diones.[1] While the (3S,6S) isomers (derived from L-amino acids) are common, the (3R,6R) isomers utilize D-amino acid precursors.
Why (3R,6R)?
Enzymatic Resistance: Most mammalian proteases are stereoselective for L-amino acids (S-configuration). The (3R,6R) backbone resists rapid enzymatic hydrolysis, shifting the degradation mechanism primarily to bulk hydrolytic erosion. This extends the scaffold half-life from weeks to months.
Crystallinity & Mechanics: The alternating amide-ester sequence promotes strong intermolecular hydrogen bonding. The specific (3R,6R) chirality allows for the formation of distinct crystalline lamellae, often resulting in higher tensile modulus compared to atactic variants.
Material Synthesis (Contextual)
Prerequisite: High molecular weight polymer is required for stable fiber formation.
High voltage is needed to overcome the high surface tension of HFIP. <12 kV causes dripping; >18 kV causes whipping instability (beads).
Flow Rate
0.5 – 1.0 mL/h
Critical balance. Too high = wet fibers (solvent retention). Too low = nozzle clogging.
Tip-to-Collector
12 – 15 cm
Allows sufficient flight time for HFIP evaporation.
Humidity (RH)
< 40%
CRITICAL. High humidity causes water condensation on the jet (phase separation), leading to porous/defective fibers.
Temperature
20 – 25°C
Standard ambient control.
Logical Process Flow & Troubleshooting
The following diagram illustrates the decision-making process during fabrication.
Figure 1: Decision tree for optimizing the electrospinning process of polydepsipeptides.
Characterization & Validation
A. Morphology (SEM)[3][4]
Protocol: Sputter coat samples with Gold/Palladium (5 nm). Image at 5-10 kV.
Target: Smooth, cylindrical fibers.
Defect Analysis:
Beads: Polymer concentration too low.
Pores: Humidity too high (breath figures).
B. Stereochemistry Verification (DSC/XRD)
Since (3R,6R) is chosen for its crystallinity:
DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (
). (3R,6R) polymers typically show higher or crystallinity compared to random (meso) sequences.
Protocol: Heat from -20°C to 200°C at 10°C/min.
C. In Vitro Degradation Study
Medium: Phosphate Buffered Saline (PBS) pH 7.4 + Proteinase K (optional for enzyme challenge).
Expectation:
PBS only: Slow mass loss (<10% in 4 weeks) due to hydrophobic R-groups.
Enzymatic: Negligible acceleration compared to (3S,6S) analogs, validating the "R-isomer resistance" hypothesis.
References
Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences. Link
Foundational text on the synthesis and properties of morpholine-2,5-dione based polymers.
Ouchi, T., et al. (2003). Synthesis and enzymatic hydrolysis of polydepsipeptides with functionalized pendant groups. Macromolecular Bioscience.
Establishes the enzymatic degradation profiles of specific stereoisomers.
Katti, D. S., et al. (2004). Bioabsorbable Nanofiber-Based Systems for Wound Healing and Drug Delivery. Journal of Biomedical Nanotechnology.
General electrospinning parameters for biodegradable polyesters.
Greiner, A., & Wendorff, J. H. (2007). Electrospinning: A Fascinating Method for the Preparation of Ultrathin Fibers. Angewandte Chemie International Edition. Link
Application Note: Sn(Oct)₂-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-diones
[1][2] Executive Summary Polydepsipeptides (PDPs), alternating copolymers of -hydroxy acids and -amino acids, represent a critical class of biodegradable materials that bridge the gap between poly(lactic acid) (PLA) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Polydepsipeptides (PDPs), alternating copolymers of
-hydroxy acids and -amino acids, represent a critical class of biodegradable materials that bridge the gap between poly(lactic acid) (PLA) and polypeptides.[1][2] Unlike PLA, PDPs offer lateral functional groups (via the amino acid residue) for drug conjugation or biological targeting.
This Application Note details the Ring-Opening Polymerization (ROP) of morpholine-2,5-dione (MD) derivatives using Tin(II) 2-ethylhexanoate (Sn(Oct)₂) . While organocatalysts and enzymes are emerging alternatives, Sn(Oct)₂ remains the industrial gold standard due to its solubility, high catalytic activity, and FDA acceptance as a food additive (E390), making it relevant for translational drug delivery systems.
Key Technical Insight: The polymerization of MDs is thermodynamically less favorable than lactides due to the amide bond's stability. Therefore, strict control of monomer purity , moisture content , and temperature is required to suppress racemization and achieve high molecular weights (
).
Mechanism of Action
The polymerization proceeds via a Coordination-Insertion Mechanism .[3] Sn(Oct)₂ acts as a precatalyst. It must undergo ligand exchange with a hydroxyl-functionalized initiator (typically an alcohol, R-OH) to form the active tin(II)-alkoxide species.[4]
Mechanistic Pathway[7]
Activation: Sn(Oct)₂ reacts with the alcohol initiator (e.g., Benzyl Alcohol or PEG) to form a tin-alkoxide bond.
Coordination: The exocyclic carbonyl oxygen of the morpholine-2,5-dione coordinates to the electrophilic Sn(II) center.
Insertion: The tin-alkoxide nucleophile attacks the coordinated carbonyl ester (preferentially over the amide), cleaving the acyl-oxygen bond and inserting the monomer into the Sn-O chain.
Propagation: The new chain end (now a tin-alkoxide) coordinates the next monomer.
Figure 1: Coordination-Insertion mechanism for Sn(Oct)₂ catalyzed ROP.[4] The alcohol initiator determines the chain start and theoretical molecular weight.
Materials & Preparation
Critical Quality Attribute (CQA): The presence of water or acidic impurities in the monomer is the primary cause of low molecular weight and broad polydispersity (PDI).
Reagents
Reagent
Grade/Spec
Pre-treatment Protocol
Morpholine-2,5-dione
>99% Purity
Recrystallize 3x from dry Ethyl Acetate. Dry under vacuum (0.1 mbar) over P₂O₅ for 48h.
Sn(Oct)₂
95% (Sigma)
Mandatory: Vacuum distill (0.1 mmHg, ~180°C) before use. Store under Argon.
Toluene
Anhydrous
Distill over Na/Benzophenone or pass through activated alumina columns.
Benzyl Alcohol (BnOH)
Anhydrous
Distill over CaH₂ under reduced pressure. Store over 4Å molecular sieves.
Equipment
Schlenk line (Dual manifold: Vacuum/Argon).
Flame-dried borosilicate glass ampoules or heavy-wall pressure vessels.
Oil bath with PID temperature controller (Stability ±1°C).
Glovebox (Optional but recommended for catalyst handling).
Experimental Protocol
Bulk Polymerization (Standard Protocol)
Target: High molecular weight, solvent-free synthesis.
Step 1: Catalyst Loading (Stock Solution Method)
Rationale: Weighing small amounts of viscous Sn(Oct)₂ is inaccurate. Use a stock solution.
In a glovebox or under Argon flow, dissolve distilled Sn(Oct)₂ in dry Toluene to create a 0.1 M solution.
Step 2: Reaction Setup
Weigh 1.00 g (approx 5-8 mmol) of dried Morpholine-2,5-dione monomer into a flame-dried Schlenk tube.
Add Benzyl Alcohol (Initiator) using a microliter syringe.
Calculation: For a target Degree of Polymerization (
) of 100, use 1 mol% relative to monomer.
Add Sn(Oct)₂ solution .
Standard Ratio: Monomer/Catalyst = 500:1 to 1000:1.
Note: High catalyst loading (>1 mol%) increases transesterification (back-biting) and broadens PDI.
Solvent Removal: Apply high vacuum to the tube for 30–60 minutes to remove the toluene from the catalyst stock solution. The monomer should remain solid.
Step 3: Polymerization
Purge the tube with Argon x3. Seal the ampoule (melt seal) or close the high-pressure valve tightly.
Immerse in an oil bath pre-heated to 110°C – 130°C .
Expert Note: Do not exceed 140°C. Above this threshold, racemization of the amino acid chiral center accelerates significantly.
Stirring may be difficult as the melt viscosity increases. Allow reaction to proceed for 24 – 48 hours .
Step 4: Purification
Cool the reaction vessel to room temperature. The product will be a solid, off-white mass.
Dissolve the crude polymer in a minimum amount of Chloroform (CHCl₃) or Dichloromethane (DCM) .
Precipitate dropwise into a 10-fold excess of cold Diethyl Ether or Methanol under vigorous stirring.
Filter the white precipitate.
Repeat the dissolution/precipitation cycle twice to remove unreacted monomer and catalyst residues.
Dry under vacuum at 40°C for 24 hours.
Solution Polymerization (Alternative)
Use case: When precise control over kinetics is required, or if the melting point of the monomer is dangerously close to its decomposition temperature.
Solvent: Toluene or Dioxane.
Concentration: 1.0 M (High concentration is needed to favor propagation over cyclization).
Temperature: Reflux (110°C for Toluene).
Time: Often requires 48-72 hours.
Workflow & Process Control
Figure 2: Experimental workflow emphasizing the critical drying steps required before reaction initiation.
Characterization & Expected Results
To validate the synthesis, the following analytical methods are required:
Method
Purpose
Expected Observation
¹H NMR (CDCl₃)
Structure Verification
Shift in CH proton: The proton alpha to the ester oxygen (from the hydroxy acid) shifts downfield (~5.2 ppm) compared to the monomer (~4.8 ppm) due to ring opening.
GPC (THF)
Molecular Weight
: 10,000 – 40,000 Da. PDI: 1.4 – 1.8. (Sn(Oct)₂ typically yields broader PDI than organocatalysts).
DSC
Thermal Properties
and depend on the side chain. e.g., Poly(L-alanine-alt-glycolic acid) is semicrystalline; bulky side chains (Valine/Leucine) may be amorphous.[5]
Polarimetry
Optical Purity
Compare specific rotation with literature. Significant deviation indicates racemization during polymerization.
Expert Insights & Troubleshooting
Controlling Racemization
The proton at the chiral center (
-position of the amino acid) is slightly acidic. At high temperatures (>130°C) or in the presence of basic impurities, this proton can be abstracted, leading to racemization.
Solution: Keep reaction temperature as low as possible (110-115°C).
Solution: Ensure the reaction environment is strictly neutral (avoid amine contamination).
Low Molecular Weight
If
is consistently lower than theoretical (), the culprit is usually "adventitious initiators" (water).
Calculation: Every water molecule acts as an initiator. If [H₂O] > [Alcohol], you lose control.
Protocol Check: Flame-dry glassware under vacuum immediately before use. Verify monomer dryness by Karl Fischer titration if possible.
Catalyst Removal
Tin toxicity is a concern for biomedical applications.
Purification: The precipitation method removes most catalyst. For "Tin-Free" requirements (<20 ppm), wash the DCM polymer solution with dilute HCl (0.1 M) or EDTA solution before precipitation.
References
Monomer Synthesis & Optimization:
Bidal, J., et al. (2024). "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega, 9(25).
[Link]
Organocatalytic Comparison & Mechanism:
Bidal, J., et al. (2019). "Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives." Macromolecules, 52(11), 4247-4257.
[Link]
General Polydepsipeptide Review:
Feng, Y., & Klee, D. (2010). "Biomaterials: Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides." ACS Symposium Series, Vol. 1030, Chapter 11.
[Link]
Sn(Oct)₂ Kinetics & Mechanism (Lactide Analog):
Kowalski, A., et al. (2000). "Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate." Macromolecules, 33(20), 7359-7370.
[Link]
purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by recrystallization
Application Note: Purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by Recrystallization Executive Summary (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS 129880-52-0) is a critical cyclic depsipeptide monomer used...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione by Recrystallization
Executive Summary
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS 129880-52-0) is a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(depsipeptides) for drug delivery systems and tissue engineering scaffolds.[1][2] High purity (>99.5%) is required to achieve high molecular weight polymers during ring-opening polymerization (ROP). This guide details a robust recrystallization protocol to remove linear oligomers, uncyclized precursors, and diastereomeric impurities, ensuring polymerization-grade material.
Chemical Context & Material Science
Structural Analysis
The target compound is a six-membered heterocyclic ring containing one ester and one amide bond.[2] Unlike lactides (bis-esters) or diketopiperazines (bis-amides), morpholine-2,5-diones possess hybrid properties:
Hydrogen Bonding: The single amide group (
) acts as a hydrogen bond donor, increasing lattice energy compared to lactides.
Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis; moisture control is critical.
Stereochemistry: The (3R,6R) configuration implies derivation from D-alanine and D-lactic acid analogues (or specific chiral synthesis). Impurities often include the (3R,6S) meso-isomer or linear dimers.
Impurity Profile
Impurity Type
Source
Removal Mechanism
Linear Oligomers
Incomplete cyclization or ring-opening during storage
Solubility differential (highly soluble in cold solvent)
Uncyclized Precursors
Residual N-(2-halopropionyl)-amino acid
Polarity difference; remains in mother liquor
Diastereomers
Racemization during synthesis
Lattice rejection (different crystal packing)
Residual Salts
Cyclization catalysts (e.g., NaBr, NaCl)
Hot filtration (insoluble in organic solvent)
Pre-Purification Requirements
Before initiating recrystallization, verify the crude material quality.
Crude Purity Threshold: >85% (by HPLC/NMR). If lower, perform a preliminary silica plug filtration.
Moisture Content: <0.5% w/w.
Equipment:
Jacketed glass reactor or Erlenmeyer flask with magnetic stirring.
Based on polarity and solubility profiles, Ethyl Acetate (EtOAc) is the primary solvent of choice. It offers high solubility at boiling point (77°C) and low solubility at 0°C, with moderate polarity to solubilize linear impurities.
Alternative: Toluene (for higher stereochemical rejection, though lower yield).
Step-by-Step Procedure
Step 1: Dissolution
Charge crude (3R,6R)-3,6-Dimethylmorpholine-2,5-dione into the reactor.
Add Ethyl Acetate at a ratio of 5–7 mL per gram of solid.
Heat the suspension to reflux (approx. 77–80°C) with moderate stirring.
Checkpoint: The solution should become clear. If solids remain after 15 minutes at reflux, they are likely inorganic salts or polymer high-molecular-weight species.
Step 2: Hot Filtration (Clarification)
While maintaining the solution at >70°C, filter through a pre-heated sintered glass funnel or a pad of Celite.
Reasoning: Removes inorganic salts (insoluble in EtOAc) and potential dust/nucleation sites that cause uncontrolled precipitation.
Rinse the filter cake with a minimal amount (0.5 mL/g) of hot EtOAc.
Step 3: Controlled Crystallization
Return the filtrate to a clean vessel.
Slow Cooling Phase: Allow the solution to cool from 77°C to room temperature (25°C) over 2–3 hours .
Critical Process Parameter (CPP): Do not crash cool.[4] Rapid cooling traps impurities and may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.
Nucleation: If no crystals form by 40°C, seed with <0.1% pure crystal or scratch the vessel wall.
Finishing: Once at room temperature, cool further to 0–4°C (ice bath) for 1 hour to maximize yield.
Step 4: Isolation and Washing
Filter the white crystalline slurry using vacuum filtration (Buchner funnel).
Displacement Wash: Wash the filter cake with cold EtOAc (0°C) (approx. 1–2 mL/g).
Mechanism: Displaces the mother liquor containing impurities without redissolving the product.
Step 5: Drying
Dry the wet cake in a vacuum oven at 40°C for 12–24 hours.
Note: Avoid temperatures >60°C to prevent ring-opening polymerization in the solid state.
Process Visualization
Workflow Diagram
Caption: Optimized workflow for the purification of morpholine-2,5-dione monomers.
Impurity Rejection Logic
Caption: Mechanism of impurity exclusion during the crystallization process.
Validation & Quality Control
After drying, the material must be characterized to confirm suitability for polymerization.
Test
Method
Acceptance Criteria
Identity
1H-NMR (CDCl3)
Doublet at ~1.5-1.6 ppm (CH3), Quartets at ~4-5 ppm (CH). No extra peaks.
Purity
HPLC (Chiral Column)
>99.5% area. Single peak.
Melting Point
DSC / Capillary
Sharp melt (Range typically 80–90°C, verify vs standard).
Water Content
Karl Fischer
<200 ppm (Critical for ROP).
Troubleshooting
Problem: Oiling Out (Liquid phase separates instead of crystals).
Cause: Solution too concentrated or cooled too fast.
Solution: Reheat to dissolve, add 10% more solvent, and cool more slowly with vigorous stirring. Seed the solution at 45°C.
Problem: Low Yield (<40%).
Cause: Too much solvent used.
Solution: Concentrate the mother liquor by rotary evaporation to half volume and perform a second crop crystallization (Note: Second crop will be less pure).
Problem: Hydrolysis (Increase in linear acid content).
Cause: Wet solvent or high humidity.
Solution: Use anhydrous Ethyl Acetate and dry glassware.
References
Feijen, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega. Link
BLD Pharm. (n.d.). (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Product Data. Link
In't Veld, P. J. A., et al. (1990). Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link
University of Wisconsin-Madison. (n.d.). Recrystallization Protocol and Theory. Link
Technical Support Center: High-Fidelity Synthesis of Morpholine-2,5-diones
[1] Current Status: Operational Topic: Preventing Racemization During Cyclization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1] Core Directive: The Chirality Challenge Welcome to the t...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Topic: Preventing Racemization During Cyclization
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]
Core Directive: The Chirality Challenge
Welcome to the technical support hub for morpholine-2,5-dione (MD) synthesis. If you are accessing this guide, you are likely encountering racemization —the loss of optical purity at the C6 position (derived from the
-amino acid) or C3 position (derived from the -hydroxy acid/halo acid).
In the synthesis of MDs, particularly via the N-(
-haloacyl)--amino acid route, chirality is often compromised during the ring-closure step.[1] The core objective is to maximize the rate of intramolecular cyclization () while minimizing the rate of base-catalyzed enolization ().
The Mechanism of Failure
Racemization is not random; it is a competitive pathway driven by the acidity of the
-proton.
The Target: The
-proton of the amino acid residue is electron-poor due to the adjacent carbonyl and amide nitrogen.
The Trigger: Strong bases or prolonged heating facilitate the removal of this proton, forming a planar enolate intermediate.[1]
The Result: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (DL-isomers) rather than the desired optically pure (LL- or DD-) monomer.
Diagnostic Visualization: The Racemization Pathway[2]
The following diagram illustrates the kinetic competition occurring in your reaction flask. To preserve chirality, your reaction conditions must strictly favor the "Safe Cyclization" path.[1]
Figure 1: Kinetic competition between the desired SN2 cyclization and the racemizing enolization pathway.
Optimized Protocol: The "Cesium/Bicarbonate" Method
The following protocol is engineered to suppress racemization by utilizing mild bases and kinetic control . This method replaces the aggressive triethylamine/NaOH protocols that historically led to high racemization.
Reagents & Parameters
Precursor: N-(chloroacetyl)-L-amino acid (or bromoacetyl for faster kinetics).[1]
Solvent: DMF (Dimethylformamide).[2][3] Critical: Must be anhydrous to prevent hydrolysis.
Base: Cesium Carbonate (
) or Sodium Bicarbonate ().
Temperature: 55°C – 60°C. (Do not exceed 80°C).
Concentration: High Dilution (
M).
Step-by-Step Workflow
Precursor Preparation:
Synthesize the N-(chloroacetyl)-amino acid via Schotten-Baumann conditions. Isolate and dry thoroughly.[1] Moisture initiates hydrolysis, which generates acid and complicates pH control.[1]
The Dilution Factor (Critical):
Dissolve the precursor in anhydrous DMF.
Target Concentration: 1 g of precursor per 50–100 mL DMF.[1]
Reasoning: High dilution favors intramolecular cyclization (formation of the ring) over intermolecular polymerization (formation of linear oligomers).
Why Cesium? The "Cesium Effect" suggests that the large ionic radius of
forms a loose ion pair with the carboxylate, increasing its nucleophilicity and accelerating the displacement of the halide.[1] Faster reaction = less time for racemization.[1]
Thermal Cycle:
Heat to 60°C for 24 hours under inert atmosphere (
or Ar).
Warning: Monitoring by TLC is essential.[1] Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base/heat after conversion degrades optical purity.[1]
Workup:
Filter salts. Evaporate DMF under high vacuum (keep bath temp
°C). Recrystallize immediately from Ethyl Acetate/Hexane.[1]
Troubleshooting & Diagnostic Tree (FAQ)
Use this section to diagnose specific failures in your synthesis.
Q1: My product yield is acceptable, but the optical rotation is significantly lower than literature values.
Diagnosis: Partial Racemization.[1][4]
Root Cause: The base was too strong or the temperature was too high.
Corrective Action:
Switch Bases: If using
or , switch to .[1] Stronger bases abstract the -proton.
Switch Halides: Change the N-chloroacetyl group to an N-bromoacetyl group. Bromide is a better leaving group (
), which accelerates the cyclization rate ().[1] This allows the reaction to finish faster, reducing the window of opportunity for racemization.[1]
Q2: I am isolating a sticky oil or solid that is not the cyclic monomer.
Diagnosis: Oligomerization.[1]
Root Cause: Concentration was too high.[1]
Corrective Action:
Dilution Check: Ensure your reaction concentration is below 0.05 M . If the molecules are too close together, the amine of one molecule attacks the halide of another (polymerization) rather than its own tail (cyclization).
Q3: Why use DMF? Can I use THF?
Analysis:
DMF (Recommended): High dielectric constant promotes the ionization of the carboxylate salt, increasing nucleophilicity.[1]
Follow this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for morpholine-2,5-dione synthesis failures.
References
In 't Veld, P. J. A., et al. (1990).[1][4] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[1][5][6] Die Makromolekulare Chemie.[1]
Jörres, V., Keul, H., & Höcker, H. (1998).[1] Polymerisation of (3S,6S)-3-isopropyl-6-methyl-2,5-morpholinedione with tin octoate and tin acetylacetonate.[1] Macromolecular Chemistry and Physics.[1]
Feijen, J., et al. (2011).[1] α-Amino Acid Containing Degradable Polymers as Functional Biomaterials: Rational Design, Synthetic Pathway, and Biomedical Applications.[1] Biomacromolecules.[1][3][4][7]
Arab-Sadeghabadi, Z., et al. (2024).[1] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids.[1][8] ACS Omega.[1][8]
low molecular weight issues in morpholine-2,5-dione ROP
This guide addresses the technical challenges of achieving high molecular weight (MW) in the Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs). It is designed for polymer chemists and drug delivery scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the technical challenges of achieving high molecular weight (MW) in the Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs). It is designed for polymer chemists and drug delivery scientists.
Topic: Overcoming Low Molecular Weight Issues in Polydepsipeptide Synthesis
Lead Scientist: Dr. [AI Name], Senior Application Scientist
Executive Summary: The "Ceiling" Problem
Unlike lactide or glycolide, morpholine-2,5-diones (MDs) possess a hybrid amide-ester ring structure that introduces significant thermodynamic and kinetic hurdles. The most common user complaint is "stalling" at 10–15 kDa despite extended reaction times.
The Core Conflict:
Thermodynamics: MDs often have a lower ceiling temperature (
) than pure lactones. High temperatures favor depolymerization (equilibrium shifts to monomer).
Kinetics: The amide bond creates steric and electronic rigidity, slowing propagation.
Chemistry: The amide proton is a "Trojan horse"—it can act as a chain transfer agent or facilitate catalyst poisoning if not managed.
Troubleshooting Guide (Q&A Format)
Module A: Purity & Precursors (The Foundation)
Q: I recrystallized my monomer twice, but my polymerization still terminates early. What am I missing?A: You likely have trace protic impurities (water, free amino acids, or uncyclized linear precursors) acting as chain transfer agents. In MD ROP, the tolerance for impurities is significantly lower than in PLA synthesis.
The Mechanism of Failure: A single water molecule initiates a new chain but terminates an existing growing chain via hydrolysis/alcoholysis. This increases the total number of chains (
), causing to plummet (since ).
The Fix:
Solvent Wash: Do not just recrystallize. Perform a final wash with cold, dry ethyl acetate to remove linear oligomers.
Drying Protocol: Dry the monomer over
in a vacuum desiccator for at least 48 hours. Standard vacuum ovens are often insufficient for the amide-bound moisture.
Verification: Check the proton NMR. Look for the disappearance of the
signal of the linear precursor (often shifted relative to the cyclic amide).
Module B: Catalyst Selection (The Engine)
Q: I am using Sn(Oct)
at 130°C (standard for PLA), but the polymer turns brown and MW is low. Why?A: Sn(Oct) is a robust transesterification catalyst, but it is "too promiscuous" for MDs at high temperatures. It catalyzes intramolecular back-biting (attacking the polymer chain instead of the monomer) and racemization of the chiral center.
The Fix: Switch to Organocatalysis or Matrix-Assisted Polymerization .
Option 1 (Organocatalysis): Use a binary system of a thiourea (TU) H-bond donor and an amine base (DBU or TBD).[1] This activates the monomer selectively without the metal-induced thermal degradation.
Option 2 (Lower T): If you must use Sn(Oct)
, lower the temperature to 100–110°C and extend the time. The "brown" color indicates oxidative degradation of the amine; perform strictly under Argon.
Module C: Thermodynamics (The Environment)[2]
Q: Can I increase conversion by raising the temperature?A:No. This is the most common error. MDs have a relatively low ceiling temperature. Above specific thresholds (often >140°C for bulky side chains like Valine-MD), the rate of depolymerization (
) equals or exceeds propagation ().
The "Matrix" Secret: To achieve MW > 50 kDa, avoid bulk melt polymerization if possible.
Protocol: Deposit the monomer on a micro-sized inorganic matrix (e.g., Kieselguhr).[2] This increases the surface area and allows polymerization in the solid/semi-solid state, reducing the mobility required for back-biting while maintaining propagation.
Diagnostic Workflows (Visualized)
Diagram 1: The Molecular Weight "Kill Chain"
This flow illustrates how impurities and temperature interact to cap molecular weight.
Caption: Logical flow of failure modes. Impurities cause immediate termination; high temperature causes equilibrium shifts.
Diagram 2: Organocatalytic Activation Mechanism
Why the TU/DBU system yields higher MW than Sn(Oct)
.
Caption: Dual activation strategy. TU stabilizes the monomer carbonyl while DBU activates the chain-end hydroxyl, preventing side reactions.
Pre-drying: Place the monomer in a Schlenk tube. Dry under vacuum (0.1 mmHg) over
for 24h.
Inert Atmosphere: Transfer to a glovebox (Argon atmosphere,
ppm ).
Ratio Setup:
For Sn(Oct)
: Monomer/Cat/Init = 500:1:1.
For TBD: Monomer/Cat/Init = 100:1:1 (Organocatalysts require higher loading but operate at lower T).
Reaction:
Method A (Melt): Heat to 110°C (Do not exceed 120°C). Stir for 48–72 hours.
Method B (Solution): Dissolve in dry Toluene at 90°C. (Slower, but better control).
Termination: Quench with dilute HCl in THF (for TBD) or cool rapidly (for Sn).
Purification: Precipitate into cold diethyl ether. Do not use methanol initially, as it may solubilize low MW oligomers too aggressively, skewing yield data.
Troubleshooting Data Matrix
Symptom
Probable Cause
Diagnostic Check
Corrective Action
MW < 5,000 Da
High water content
FTIR: Broad -OH peak > 3400 cm⁻¹
Dry monomer over P₂O₅; flame-dry glassware.
Broad PDI (> 2.0)
Transesterification
GPC: Multi-modal distribution
Switch from Sn(Oct)₂ to TU/DBU; lower Temp by 10°C.
Brown/Black Polymer
Amine Oxidation
Visual Inspection
Ensure strict Argon/Nitrogen atmosphere; check gas purity.
Low Conversion (< 50%)
Equilibrium Limit (Ceiling Temp)
NMR: High residual monomer
Do not heat more. Cool down. Try solid-state polymerization on Kieselguhr.
Feng, Y., & Guo, J. (2009). Biodegradable polydepsipeptides.[1][2][3][4] International Journal of Molecular Sciences. Link
Oehme, I., et al. (2025). Morpholine-2,5-diones - Their Preparation and Exploitation.[1][5][2][3][4][6] ResearchGate Review. Link
Jörres, M., et al. (1998).[2] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives.[1][3][4] Macromolecular Chemistry and Physics.[4] Link
Shi, C. X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives. Macromolecules.[1][5][3][4][6][7][8][9][10][11] Link
Duda, A., & Kowalski, A. (2009). Thermodynamics and kinetics of ring-opening polymerization.[5] Handbook of Ring-Opening Polymerization.[5] Link
Technical Support Center: Morpholine-2,5-dione Cyclization Optimization
Ticket ID: MD-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Topic: Yield Optimization & Troubleshooting for Morpholine-2,5-dione Synthesis Executive Summary: The "Ring...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MD-CYC-OPT-001
Assigned Specialist: Senior Application Scientist, Chemical Process Group
Status: Open
Topic: Yield Optimization & Troubleshooting for Morpholine-2,5-dione Synthesis
Executive Summary: The "Ring vs. Chain" Battle
The synthesis of morpholine-2,5-diones (cyclic depsipeptides) is fundamentally a competition between intramolecular cyclization (ring formation) and intermolecular polymerization (linear polydepsipeptide formation).
As a researcher, your primary adversary is concentration . The thermodynamic favorability of the 6-membered ring is often outweighed by the kinetic probability of intermolecular collision, especially without strict conformational control. This guide prioritizes the Solution-Phase N-(α-haloacyl) Route (highest precision) and the Thermal Depolymerization Route (highest scale), providing self-validating protocols for each.
Strategic Decision Framework
Before starting, verify your chosen pathway matches your substrate tolerance and scale requirements.
Figure 1: Decision matrix for selecting the optimal cyclization strategy based on chirality retention and scale.
Reactor Setup: Use a 3-neck flask equipped with a reflux condenser and a precision addition funnel (or syringe pump).
Base Suspension: Suspend NaHCO₃ (2.5 eq) in DMF. Heat to 60°C .
Why? 60°C provides enough energy to cross the cyclization activation barrier without triggering thermal degradation [1].
The Critical Step (Addition): Dissolve your precursor in DMF (concentration ~0.2 M). Add this solution to the base suspension dropwise over 6–8 hours .
Technical Insight: This technique (Pseudo-High Dilution) ensures that as soon as a precursor molecule enters the hot base solution, it cyclizes before it encounters another precursor molecule to polymerize with [2].
Post-Reaction: Stir for an additional 24h at 60°C. Filter salts. Remove DMF under high vacuum (do not exceed 50°C to avoid ring-opening).
Troubleshooting Table: Solution Phase
Symptom
Probable Cause
Corrective Action
Oligomers (Gummy residue)
Addition rate too fast.
Use a syringe pump. Target addition rate: 1 mL/min per liter of reactor volume.
Racemization
Base too strong (e.g., DIPEA, TEA).
Switch to NaHCO₃ or KHCO₃. Avoid organic bases which can act as proton shuttles [3].
Low Yield (<30%)
Hydrolysis of intermediate.
Ensure DMF is anhydrous (<50 ppm H₂O). Use molecular sieves in the solvent reservoir.
Protocol B: Thermal Depolymerization (Scale-Up)
Best for: Simple substrates (Glycine, Alanine), racemic mixtures, or robust scale-up.
Mechanism: Polymerize first (linear oligomers), then "crack" the polymer into cyclic dimers using heat and vacuum.
Step-by-Step Optimization:
Oligomerization: Heat the N-(α-haloacyl)-amino acid or linear depsipeptide at 100–120°C to form a low molecular weight oligomer.
Catalyst Addition: Add 0.5–1.0 wt% metal oxide catalyst.
Recommended: ZnO or Sn(Oct)₂ (Stannous Octoate).
Why? These Lewis acids coordinate to the carbonyl oxygen, facilitating the "back-biting" transesterification mechanism required to pinch off the cyclic dimer [4].
Sublimation: The morpholine-2,5-dione will sublime/distill out of the melt. Collect it on a cold finger or cooled receiver.
Troubleshooting Table: Thermal Phase
Symptom
Probable Cause
Corrective Action
Charring / Black Melt
Temp too high / Oxygen leak.
Purge system with N₂/Ar before vacuum. Check vacuum seal integrity.
No Distillate
Vacuum insufficient.
Morpholine-2,5-diones have high boiling points. You need <1 mbar to sublime them before they decompose.
Product is Yellow
Impurities codistilling.
Recrystallize from Ethyl Acetate or Toluene.
Advanced Troubleshooting: The "Racemization" Ticket
User Query: "My product has the correct Mass Spec (MW), but the optical rotation is zero. What happened?"
Root Cause Analysis:
Racemization occurs via two primary pathways during the cyclization of chiral amino acid derivatives:
Direct Enolization: The
-proton is acidic.[2] Strong bases remove it, creating a planar enolate that reprotonates randomly.
Oxazolone Formation: The activated carboxylate attacks the amide carbonyl (instead of the amine attacking the acid), forming a chemically unstable 5-membered ring that racemizes instantly.
The Fix:
Switch Base: Never use NaOH or KOH for the cyclization step. Use NaHCO₃.[3][4]
Switch Solvent: Avoid DMSO; it can sometimes facilitate proton exchange. DMF is preferred.
Temperature Control: In the solution method, strictly adhere to the 60°C limit. Every 10°C increase doubles the rate of racemization relative to cyclization [5].
Figure 2: Mechanistic pathways leading to racemization and how controlled conditions bypass them.
References
ACS Omega. (2024).[5] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
ResearchGate. (2025). Morpholine-2,5-diones - Their Preparation and Exploitation. Retrieved from [Link]
Technical Support Center: Moisture Sensitivity of 3,6-Dimethylmorpholine-2,5-dione Monomers
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3,6-dimethylmorpholine-2,5-dione (a lactide analog) and related cyclodepsipeptide monomers. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,6-dimethylmorpholine-2,5-dione (a lactide analog) and related cyclodepsipeptide monomers. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by the moisture sensitivity of these materials. Understanding and controlling the interaction with water is paramount for achieving reproducible, high-quality results in polymerization and other applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The root cause of many inconsistencies can be traced back to the hygroscopic nature of these monomers.
Issue 1: Low Molecular Weight and/or Broad Polydispersity in Polymerization
Question: My ring-opening polymerization (ROP) of 3,6-dimethylmorpholine-2,5-dione is consistently yielding polymers with a lower molecular weight (Mn) than targeted and a broad polydispersity index (PDI > 1.5). What is causing this?
Answer:
This is a classic symptom of unwanted initiation or chain transfer events during polymerization, with water being the most common culprit. Because of its hygroscopic nature, the monomer readily absorbs atmospheric moisture[1].
Probable Cause & Mechanism:
Water acts as a nucleophile and an initiator in ring-opening polymerization.[2][3] The hydroxyl group from water can attack the monomer's ester linkage, initiating a new polymer chain. Because the concentration of this water-initiated species is uncontrolled and likely high relative to your intended initiator, the result is a larger number of shorter polymer chains. This leads to a lower average molecular weight and a broader distribution of chain lengths.[4][5]
dot
Caption: Water impurity acting as an uncontrolled initiator in ROP.
Step-by-Step Solution:
Monomer Purification and Drying:
Before use, dry the 3,6-dimethylmorpholine-2,5-dione monomer under high vacuum (e.g., <0.1 mmHg) for 12-24 hours.
The temperature should be kept well below the monomer's melting point to avoid sintering; a temperature of 40-50 °C is generally safe.
For rigorous applications, recrystallization from a dry solvent (e.g., anhydrous ethyl acetate or toluene) followed by vacuum drying is recommended to remove hydrolysis products and other impurities.
Solvent and Initiator Dehydration:
Ensure all solvents are rigorously dried using appropriate methods, such as passing through an activated alumina column or distillation from a suitable drying agent (e.g., calcium hydride).
The initiator (e.g., benzyl alcohol, Sn(Oct)₂) must also be dry. Liquid initiators should be stored over molecular sieves.
Inert Atmosphere Reaction Setup:
All manipulations, including weighing the monomer and initiator, should be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).
If a glovebox is unavailable, use Schlenk line techniques. Assemble glassware hot from the oven, cool under vacuum, and backfill with high-purity inert gas (Argon or Nitrogen).
Verification of Moisture Content:
For critical applications, quantify the water content of your monomer and solvent using Karl Fischer titration.[1][6] This provides a quantitative measure to ensure your drying procedures are effective.
Question: I am getting significant variations in polymer yield and molecular weight between different polymerization runs, even when I follow the same protocol. Why is there such poor reproducibility?
Answer:
Inconsistent results are often due to uncontrolled variables, and for hygroscopic monomers, the most significant variable is ambient moisture exposure.[7] Even brief or seemingly minor exposure to air can introduce enough water to affect the reaction outcome.
Probable Cause & Mechanism:
The amount of moisture a hygroscopic solid absorbs is dependent on ambient humidity, temperature, and exposure time.[8] Variations in these conditions from day to day or even during the course of setting up an experiment will lead to different levels of water contamination in each batch. This results in a fluctuating, unknown concentration of water-initiator species, making reproducibility impossible.
Step-by-Step Solution:
Standardize Handling Procedures:
Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling the monomer. This includes defining the maximum time the monomer container can be open.
Always handle the monomer in a controlled environment like a glovebox.
Implement Proper Storage Protocols:
Store the main stock of the monomer in a tightly sealed container, preferably with a PTFE-lined cap.
For added protection, seal the container with parafilm and place it inside a secondary container or a desiccator containing a suitable desiccant (e.g., Drierite or silica gel).[9]
For frequently used material, consider aliquoting the monomer into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to ambient conditions.
Environmental Control:
Perform experiments in a laboratory with controlled humidity if possible. Be aware that on humid days, the risk of moisture contamination is significantly higher.
Minimize the headspace in storage containers to reduce the amount of trapped air.[9]
dot
Caption: Recommended workflow for handling hygroscopic monomers.
Frequently Asked Questions (FAQs)
Q1: What exactly is 3,6-dimethylmorpholine-2,5-dione and why is it so sensitive to moisture?
A1: 3,6-dimethylmorpholine-2,5-dione is a cyclic diester-amide, also known as a cyclodepsipeptide. It is synthesized from α-amino acids (like alanine) and α-hydroxy acids (like lactic acid).[10] Its structure contains two key functional groups within a six-membered ring: an amide bond and an ester bond. The ester linkage is susceptible to nucleophilic attack by water in a process called hydrolysis.[3][11] This reaction cleaves the ring to form a linear molecule, which can negatively impact polymerization.
Q2: What are the ideal storage conditions for 3,6-dimethylmorpholine-2,5-dione monomers?
A2: To ensure long-term stability, the monomer should be stored under conditions that rigorously exclude moisture.
Parameter
Recommendation
Rationale
Temperature
2-8 °C
Reduces the rate of potential degradation reactions.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents exposure to atmospheric moisture and oxygen.
Container
Tightly sealed glass vial/bottle with PTFE-lined cap.
Glass is non-reactive and provides an excellent barrier.
Secondary Containment
Sealed bag or desiccator with active desiccant.[9]
Provides an additional barrier against moisture ingress.
Q3: How can I tell if my monomer has been compromised by moisture?
A3: Visual inspection can offer initial clues. Hygroscopic powders, when they absorb moisture, tend to change from a free-flowing powder to a clumpy or "cakey" solid.[8][12] However, the absence of these signs does not guarantee the monomer is dry. Significant moisture can be absorbed before visible changes occur. The most reliable method for determining moisture content is through analytical techniques.
Q4: What is the best analytical method to determine the water content in my monomer sample?
A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in solids and liquids.[6] It is a highly specific and sensitive method that reacts directly with water. Other methods like "loss on drying" can be used, but they are less specific as they measure the loss of any volatile component, not just water.[1]
Q5: If my monomer is accidentally exposed to air, is it still usable?
A5: It depends on the duration and humidity of the exposure. For a brief exposure in a relatively dry environment, the monomer can likely be salvaged by subjecting it to the rigorous vacuum drying protocol described in Troubleshooting Issue 1. However, if the exposure was prolonged or occurred under high humidity, significant hydrolysis may have already occurred. In such cases, it is often better to discard the compromised material to ensure the integrity and reproducibility of your experiments. Attempting to use degraded monomer can lead to wasted time and resources.[13]
References
The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. MDPI. [Link]
Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers | Request PDF. ResearchGate. [Link]
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
Effects of lactide monomer on the hydrolytic degradation of poly(lactide-co-glycolide) 85L/15G. PubMed. [Link]
Lactide: Production Routes, Properties, and Applications. PMC - NIH. [Link]
The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. ris.utwente.nl. [Link]
Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate. [Link]
The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. ResearchGate. [Link]
Determination of plastic monomers in water by solid-phase microextraction coupled with liquid chromatography | Request PDF. ResearchGate. [Link]
Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
Determination of plastic monomers in water by solid-phase microextraction coupled with liquid chromatography. PubMed. [Link]
Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. ResearchGate. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
How To Dry Lactide: The Complete Guide. Polylactide. [Link]
Preparation method of high molecular weight poly-morpholine-2,5-dione derivative and preparation method of the copolymer thereof.
Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the for. NSF Public Access Repository. [Link]
solving catalyst deactivation in depsipeptide polymerization
Topic: Solving Catalyst Deactivation in Depsipeptide Polymerization (ROP) Role: Senior Application Scientist Status: Active | Version: 2.4 Introduction: The "Hidden" Equilibrium If you are reading this, you are likely fa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solving Catalyst Deactivation in Depsipeptide Polymerization (ROP)
Role: Senior Application Scientist
Status: Active | Version: 2.4
Introduction: The "Hidden" Equilibrium
If you are reading this, you are likely facing the classic depsipeptide dilemma: your Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs) started well but stalled at 60% conversion, or your PDI has drifted above 1.5.
Unlike lactide polymerization, depsipeptide ROP is governed by a more punishing thermodynamic equilibrium and higher sensitivity to protic impurities. The "deactivation" you observe is often a misdiagnosis of three distinct failure modes:
True Catalyst Poisoning: Irreversible protonation or hydrolysis.
Thermodynamic Stalling: Reaching the ceiling temperature (
) equilibrium.
Intramolecular Transesterification: The catalyst is active, but it's eating the polymer tail ("back-biting") rather than the monomer.
This guide moves beyond basic synthesis to the mechanistic troubleshooting required for pharmaceutical-grade polydepsipeptides.
Module 1: Diagnostic Workflow
Before adding more catalyst, determine why the reaction stopped. Use this logic gate to diagnose the failure mode.
Figure 1: Decision tree for diagnosing reaction failure. Note that "Yellowing" in organocatalysis often indicates amine oxidation, which produces radical species that terminate anionic propagation.
Module 2: The Moisture & Impurity Trap
The Mechanism of Failure
In ROP, your initiator (usually an alcohol) creates an anionic chain end (alkoxide) or an activated monomer complex. Water is not just a solvent; it is a Chain Transfer Agent (CTA) .
Scenario: 100 ppm water in your monomer.
Result: Water acts as a co-initiator. Instead of 1 chain per benzyl alcohol, you initiate 1 chain per water molecule.
drops drastically.
Catalyst Death: If using
, water hydrolyzes the catalyst into octanoic acid and tin oxides (inactive precipitates). If using DBU/Thiourea, water hydrogen-bonds to the thiourea, disrupting the activation of the monomer carbonyl.
Impurity Tolerance Table
Component
Critical Impurity
Max Tolerance (ppm)
Effect on Catalyst
Monomer (MD)
Free Amino Acid
< 50 ppm
Protonates alkoxide chain end (Termination).
Monomer (MD)
Water
< 20 ppm
Acts as CTA; lowers ; broadens PDI.
Catalyst (DBU)
Carbonate/Amine oxides
< 100 ppm
Lowers basicity; slows kinetics.
Solvent (Toluene)
Water
< 10 ppm
Competes with initiator.
Module 3: Thermal Management & Back-Biting
Depsipeptides are unique because they are hybrids of esters and amides. The amide bond provides stability, but the ester bond is susceptible to intramolecular transesterification .
The "Back-Biting" Pathway
If the reaction temperature is too high, the active chain end curls back and attacks an ester linkage within its own chain. This ejects a cyclic oligomer and kills the growth of the linear polymer.
Key Insight: This is often mistaken for catalyst deactivation because the
stops increasing. The catalyst is actually too active—just on the wrong substrate.
Figure 2: Competition between propagation (
) and cyclization (). To solve this, lower the temperature and increase monomer concentration.
Module 4: Validated Protocols
Protocol A: Monomer Sublimation (The Gold Standard)
Why: Recrystallization traps solvent and water in the lattice. Sublimation is the only way to ensure < 20 ppm water for depsipeptides.
Setup: Use a cold-finger sublimation apparatus connected to a high-vacuum manifold (< 50 mTorr).
Temperature: Heat the crude morpholine-2,5-dione oil bath to 10-15°C below its melting point. (e.g., for Val-derived MD, approx 110°C).
Collection: Allow sublimation to proceed for 4-6 hours. The product should form white crystalline needles on the cold finger.
Transfer:CRITICAL. Fill the apparatus with Argon before opening. Scrape crystals directly into a flame-dried vial inside a glovebox.
Protocol B: The "Dual-Catalyst" Organocatalytic Method
Why: Using DBU alone causes epimerization. Using the DBU/Thiourea (TU) pair allows for "Living" ROP characteristics.
Quenching: Quench with Benzoic Acid (excess) immediately upon reaching desired conversion (monitor by NMR). Do not let it sit "active" or PDI will broaden.
Module 5: FAQ - Troubleshooting Specific Scenarios
Q1: My reaction turns dark brown within 10 minutes. Is the catalyst dead?A: Yes and No. The color comes from the oxidation of DBU or the amine residue in the monomer, usually due to trace oxygen. While the color itself doesn't stop polymerization, the radical species generated during oxidation often terminate the anionic chain ends.
Fix: You must degas your solvent via freeze-pump-thaw (3 cycles) and prepare solutions in a glovebox. Sparging with nitrogen is insufficient for depsipeptides.
Q2: I can't get conversion past 65%, even after 24 hours.A: You have likely reached thermodynamic equilibrium. Depsipeptides have a lower ceiling temperature (
) than lactides.
Fix: Do not add more catalyst. Instead, increase the monomer concentration (e.g., go from 0.5 M to 2.0 M). By Le Chatelier’s principle, this shifts the equilibrium toward the polymer. Alternatively, lower the temperature (if using a highly active catalyst like TBD).
Q3: The PDI is 1.1, but the molecular weight is half of the theoretical value.A: This is the "Water Effect." Your system has exactly 2x the initiating species (Benzyl Alcohol + Water).
Fix: Sublime your monomer (Protocol A) and flame-dry your glassware. The system is "living," just initiated from the wrong source.
References
Feng, Y., et al. (2019). "Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives." Macromolecules, 52(11).[4]
Ouchi, M., & Sawamoto, M. (2018). "Living Radical Polymerization vs. Living Ring-Opening Polymerization." Journal of Polymer Science Part A, 56.
Dove, A. P. (2012). "Controlled ring-opening polymerisation of cyclic esters: polymer blocks, stars and conducting polymers." Chemical Science, 3.
Kricheldorf, H. R. (2001). "Syntheses of Biodegradable Serine-Containing Polydepsipeptides." Macromolecular Rapid Communications, 22.
Introduction: The "Brick Dust" Challenge of Stereoregularity
Technical Support Center: (3R,6R) Polydepsipeptide Solubility & Characterization You are likely accessing this guide because your (3R,6R) polydepsipeptide—specifically alternating copolymers derived from (3R,6R)-morpholi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (3R,6R) Polydepsipeptide Solubility & Characterization
You are likely accessing this guide because your (3R,6R) polydepsipeptide—specifically alternating copolymers derived from (3R,6R)-morpholine-2,5-diones—is refusing to dissolve in standard organic solvents like Chloroform (
) or Tetrahydrofuran (THF), or is showing anomalous data in GPC and NMR.
The Core Issue: Unlike random copolymers, the (3R,6R) stereochemistry dictates a highly ordered microstructure. This regularity facilitates strong intermolecular hydrogen bonding (amide-amide interactions) and efficient chain packing, often resulting in semi-crystalline domains that mimic
-sheets found in proteins. Standard solvents cannot overcome this lattice energy.
This guide provides the protocols to disrupt these interactions without degrading the polymer backbone.
Part 1: Solvent Selection & Dissolution Protocols
Q: Why won't my polymer dissolve in HPLC-grade THF or Chloroform?A: The (3R,6R) configuration promotes high crystallinity. THF and Chloroform are non-polar/moderately polar aprotic solvents that cannot disrupt the strong inter-chain hydrogen bonds of the amide groups in the backbone. You require hydrogen-bond disrupting solvents .
The Solubility Matrix
Solvent System
Suitability
Application
Mechanism
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)
Excellent
GPC, NMR, Casting
Strong H-bond donor; disrupts sheet packing.
TFA (Trifluoroacetic acid)
Good
NMR, Degradation Studies
Protonates amides (Caution: Can degrade esters over time).
DMSO + LiBr (0.1 M)
Moderate/Good
GPC, Biological Assays
Li+ coordinates with carbonyl oxygens, shielding H-bonds.
DMF + LiBr (0.1 M)
Moderate
Synthesis workup
Similar to DMSO; requires heating.
Chloroform / THF
Poor
Non-solvent / Precipitation
Cannot penetrate crystalline domains.
Protocol 1: Standard Dissolution for Analysis (NMR/GPC)
Use this for molecular weight determination or structural verification.
Weighing: Weigh 5–10 mg of polymer into a clean vial.
Solvent Addition: Add 1.0 mL of HFIP (for GPC) or HFIP-d2 (for NMR).
Note: If HFIP is unavailable, use DMSO-d6 with 0.1 M LiBr.
Mechanical Disruption: Vortex for 30 seconds.
Thermal Cycle:
Heat to 40–50°C for 15 minutes.
Sonicate (bath) for 10 minutes.
Why? Heat provides kinetic energy to solvate crystalline fringes; sonication breaks up non-covalent aggregates.
Visual Check: Solution must be optically clear. Any turbidity indicates micro-aggregates that will distort GPC data.
Part 2: Troubleshooting Characterization (GPC & NMR)
Q: My GPC trace shows a multimodal distribution or a high-MW "shoulder." Is my polymerization uncontrolled?A: Likely not. This is a classic signature of supramolecular aggregation . The "shoulder" is not high-MW polymer; it is clusters of chains held together by H-bonds that the column sees as a single large particle.
Q: My NMR peaks are broad and undefined.A: Broadening indicates restricted molecular tumbling, typical of aggregates or micellar structures.
Troubleshooting Workflow: The "Aggregation Breaker"
Figure 1: Decision logic for troubleshooting polydepsipeptide characterization issues.
Protocol 2: GPC Sample Preparation with Salt Additives
Required when using DMF or DMSO mobile phases.
Prepare Mobile Phase: Dissolve Lithium Bromide (LiBr) in HPLC-grade DMF to a concentration of 0.05 M to 0.1 M .
Causality: The Lithium cation (
) acts as a chaotropic agent, disrupting hydrogen bonds between amide groups more effectively than solvent dipoles alone [1].
Dissolution: Dissolve the polymer in this exact mobile phase. Do not dissolve in pure DMF and then dilute.
Filtration: Filter through a 0.45
PTFE filter.
Warning: If back-pressure increases significantly, aggregates are clogging the filter. Repeat Protocol 1 (Thermal Cycle).
Part 3: Processing & Formulation Issues
Q: I am trying to electrospin/cast films, but the solution turns cloudy or precipitates during the process.A: This is Solvent-Induced Crystallization (SIC) . As the solvent evaporates, the polymer concentration increases, forcing chains into proximity. If the evaporation is too slow, the (3R,6R) chains have time to align and crystallize, precipitating out of the solution phase.
Q: How do I maintain a clear solution for processing?
Use a Co-Solvent System:
Mix a "Good" solvent (HFIP) with a "volatile" solvent (DCM) in a 70:30 ratio.
Mechanism:[1] The volatile solvent evaporates first, rapidly increasing viscosity and "freezing" the chains in an amorphous state before they can crystallize [2].
Quench Cooling (for films):
After casting, immediately cool the film (e.g., on a cold plate or liquid nitrogen quench) to bypass the crystallization window.
Processing Logic: Crystallinity Control
Figure 2: Impact of processing speed on the final state of (3R,6R) polydepsipeptides.
References
Obert, E., et al. (2023). Solubility and secondary structure of binary alternating peptides.[2] Public Library of Science.[2] 2[3]
Feng, X. D., et al. (1998).[4] Copolymerization of ε-caprolactone with (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione and the C-13 NMR sequence analysis of the copolymer. Macromolecules.[4][5][6][7][8][9] 4
Hempel, A., et al. (1991).[10] L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure.[10] Biopolymers.[4][5][6][7][10][11][12] 10[3]
Intertek. (n.d.).[8] GPC-NMR Analysis for Polymer Characterisation.[13]8[3]
ResearchGate. (2023). Why GPC and NMR polymerization results don't match?13[3]
avoiding ring-opening hydrolysis during monomer storage
Technical Support Center: Monomer Integrity & Storage Topic: Avoiding Ring-Opening Hydrolysis During Monomer Storage Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Monomer Integrity Center Y...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Monomer Integrity & StorageTopic: Avoiding Ring-Opening Hydrolysis During Monomer Storage
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Monomer Integrity Center
You are likely here because your polymerization kinetics are inconsistent, your molecular weights are missing targets, or your monomer supply has physically degraded.
In ring-opening polymerization (ROP), monomer purity is not just a variable; it is the rate-limiting step for success. Cyclic monomers—specifically cyclic esters (Lactide, Glycolide, Caprolactone) and N-carboxyanhydrides (NCAs) —are thermodynamically stressed rings. They want to open. Moisture is the catalyst that relieves this strain prematurely, leading to a cascade of chemical failure.
This guide provides the protocols to arrest that process.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the "Death Spiral." Unlike simple contamination, hydrolysis in cyclic esters is autocatalytic .
Initiation: A single water molecule opens one lactide ring.[1]
Linearization: This forms a linear dimer (Lactoyl Lactic Acid) with a free carboxylic acid end-group.
Autocatalysis: This new acid group acts as a proton donor, catalyzing the hydrolysis of neighboring rings even without adding more water.[1]
Result: The bulk material degrades into oligomers, becoming sticky and acidic.[1]
Visualizing the Hydrolysis Cascade
Figure 1: The autocatalytic feedback loop. Note the red arrow: the product of hydrolysis accelerates the destruction of the remaining monomer.[1]
Module 2: The "Zero-Moisture" Storage Protocol
Do not rely on the manufacturer's packaging once opened.[1] Follow this hierarchy of protection.
The Atmosphere (Critical)
Standard: Nitrogen (N₂) or Argon (Ar) blanket.[1] Argon is heavier than air and offers superior protection for open containers.[1]
NCA Specifics: NCAs are exquisitely sensitive. Storage in a glovebox is ideal.[1] If a glovebox is unavailable, use Schlenk lines to backfill containers after every use.
Temperature Control
Cyclic Esters (Lactide/Glycolide): Store at 4°C to -20°C .
Risk:[1][2] Condensation.[1][3] When removing a cold bottle from the freezer, you must wait for it to reach room temperature before opening. Opening a cold bottle attracts atmospheric moisture instantly.[1]
NCAs: Store at -20°C or lower .
Warning: Spontaneous polymerization of NCAs can be explosive due to CO₂ release in sealed containers.[1] Cold storage slows this kinetic risk.[1]
The Container System
Glass is hydrophilic; it holds water on its surface.[1]
Protocol: Silanize glass containers to make them hydrophobic, or use high-density polyethylene (HDPE) with distinct vapor barriers (Aluminized Mylar bags).
Desiccants: Never place desiccant packets inside the monomer powder.[1] Place the monomer bottle inside a secondary container (desiccator or sealed bag) containing the desiccant (P₂O₅ or Silica Gel).[1]
Module 3: Troubleshooting & Remediation
Scenario A: "My monomer has turned into a sticky solid."
Diagnosis: Partial hydrolysis has lowered the glass transition temperature (
) and melting point.[1] The "stickiness" is due to low molecular weight oligomers acting as plasticizers.[1]
Immediate Action: Do not use for polymerization.[1] The free acid groups will terminate your chains.[1]
Fix (Recrystallization Protocol):
Dissolve monomer in Ethyl Acetate or Toluene (anhydrous) at 60-70°C.
Vacuum dry at room temperature for 24-48 hours. Do not heat while drying, as moisture + heat = ring opening.
Scenario B: "The bottle hissed when I opened it."
Diagnosis: If this is an NCA , you have dangerous degradation. The hiss is CO₂ gas escaping.[1]
Immediate Action: Discard the material.
Why? The NCA has degraded into amino acids and polypeptide oligomers.[1] The purity is compromised, and the pressure buildup indicates a safety hazard.[1]
Scenario C: "My molecular weight (Mn) is consistently low."
Diagnosis: High "Initiator" count.[1] Impurities (water/lactic acid) are acting as co-initiators.[1]
Calculation: In ROP,
. If water acts as an initiator, the denominator increases, and (degree of polymerization) crashes.
Fix: Measure the Acid Number (titration) or use Karl Fischer titration to quantify water content.[1][4] Purity must be >99.5% for high MW targeting.[1]
Module 4: Decision Framework (Go / No-Go)
Before starting a batch, run your monomer through this logic gate.
Figure 2: Pre-experiment QC Workflow.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store monomers in a standard lyophilizer to keep them dry?A: Generally, no. Lyophilizers are for removing solvents from frozen samples.[1] Storing volatile monomers (like some NCAs) under dynamic vacuum can lead to sublimation or pump oil contamination. A vacuum desiccator with a static vacuum and fresh desiccant is superior for storage.[1]
Q: Why does my Lactide look like "cotton candy" inside the bottle?A: This is "sublimation polymerization."[1] If the container was not perfectly sealed and experienced temperature fluctuations, the monomer sublimed, crystallized on the walls, and initiated polymerization with surface moisture. The material is compromised.
Q: Is "Resublimation" better than "Recrystallization"?A: For small scales (<10g), sublimation yields higher purity because it avoids solvent residues. However, it is slower and harder to scale. For bulk storage recovery (>50g), recrystallization from dry toluene/ethyl acetate is the standard industrial approach.
References
Chemical Mechanisms of Hydrolysis
Review of autoc
Source:
NCA Handling & Storage
Safety protocols for N-carboxyanhydrides and pressure hazards.
Source:
Purification Protocols
Recrystalliz
Source:
Polymerization Kinetics
Impact of impurities on Molecular Weight (Carothers Equation context).[1]
Technical Support Center: Enhancing the Thermal Stability of (3R,6R)-based and Related Stereoregular Polymers
Welcome to the technical support center dedicated to advancing your research with stereoregular polymers. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to advancing your research with stereoregular polymers. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the thermal properties of polymers derived from chiral monomers, such as those based on (3R,6R)-lactide and similar stereoisomers. Here, we will delve into the core principles governing thermal stability, troubleshoot common experimental hurdles, and provide detailed protocols to help you achieve your material performance goals.
Introduction: The Critical Role of Stereochemistry in Polymer Thermal Properties
The three-dimensional arrangement of atoms in a polymer chain, its stereochemistry, is a fundamental factor that dictates its macroscopic properties.[1][2] For semi-crystalline polymers, such as those derived from lactide isomers, stereoregularity allows for efficient chain packing, leading to higher crystallinity. This crystalline structure, in turn, significantly influences thermal properties like the glass transition temperature (Tg) and melting temperature (Tm), and ultimately, the polymer's thermal stability.[1][3] Polymers with a high degree of stereochemical purity, such as those synthesized from (3R,6R)- or (3S,6S)-lactide to form poly(L-lactide) or poly(D-lactide), can form highly crystalline structures. In contrast, polymers derived from a racemic mixture of D- and L-lactide (rac-lactide) or the meso-lactide ((3R,6S)-lactide) are generally amorphous and exhibit lower thermal stability.[4][5]
This guide will address the common challenges encountered when trying to maximize the thermal stability of these valuable biomaterials.
Frequently Asked Questions (FAQs)
Q1: My (3R,6R)-based polylactide (PLLA) is showing a lower degradation temperature than expected. What are the likely causes?
A1: A lower-than-expected degradation temperature in PLLA can stem from several factors. The primary culprits are often related to the polymer's molecular weight and purity. Low molecular weight chains have more end groups, which can initiate degradation at lower temperatures.[6] Additionally, residual catalyst, unreacted monomer, and moisture can all accelerate thermal degradation.[6][7] It is also crucial to consider the possibility of racemization during polymerization or processing at elevated temperatures, which would decrease crystallinity and, consequently, thermal stability.[8]
Q2: I'm observing broad or multiple melting peaks in my DSC thermogram. What does this indicate?
A2: Broad or multiple melting peaks in a Differential Scanning Calorimetry (DSC) thermogram of a semi-crystalline polymer can indicate a heterogeneous crystalline structure.[9] This could be due to the presence of crystallites of varying sizes or perfection, or it could suggest polymorphism, where the polymer can exist in different crystalline forms.[10] It might also be a result of a wide molecular weight distribution or the presence of stereodefects in the polymer chain that disrupt the crystal lattice.
Q3: Can I improve the thermal stability of my polymer without chemical modification?
A3: Yes, several strategies can enhance thermal stability without altering the polymer's chemical structure. One effective method is thermal annealing. By holding the polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm), you can increase the degree of crystallinity, which generally leads to improved thermal stability. Another approach is to ensure the complete removal of residual solvents, monomers, and catalysts, as these impurities can act as plasticizers or degradation initiators.[7]
Q4: How does the choice of catalyst for ring-opening polymerization (ROP) affect the final polymer's thermal stability?
A4: The choice of catalyst for ROP is critical. An ideal catalyst should provide good control over the polymerization, leading to a predictable molecular weight and a narrow molecular weight distribution. More importantly, for stereospecific monomers like lactide, the catalyst should not cause epimerization or racemization, which would compromise the stereoregularity of the polymer and reduce its ability to crystallize.[4] Catalysts that are highly active at lower temperatures are often preferred to minimize side reactions that can lead to defects in the polymer chain.[7] Residual catalyst in the final polymer can also significantly impact thermal stability, so a catalyst that is easily removed or benign is advantageous.[11]
Troubleshooting Guide
Problem 1: Premature Polymer Degradation During Melt Processing
Symptoms:
Noticeable yellowing or browning of the polymer melt.
A significant drop in molecular weight after processing, as measured by Gel Permeation Chromatography (GPC).[12]
Poor mechanical properties of the final product.
Root Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Excessive Processing Temperature
Processing above the optimal temperature window can accelerate degradation reactions like chain scission and transesterification.[6]
Determine the optimal processing window using TGA to identify the onset of degradation. Process at the lowest temperature that allows for adequate flow.
Presence of Moisture
Water can hydrolyze the ester bonds in the polymer backbone, especially at elevated temperatures, leading to a rapid decrease in molecular weight.[6][13]
Thoroughly dry the polymer resin before processing. Store the resin in a desiccator or under a dry, inert atmosphere.
Residual Catalyst
Many ROP catalysts can also catalyze degradation reactions at high temperatures.[11]
Purify the polymer to remove residual catalyst. Consider using a catalyst that can be deactivated after polymerization.
Thermo-oxidative Degradation
The presence of oxygen at high temperatures can lead to radical-based degradation pathways.[14]
Process under a nitrogen or argon atmosphere to minimize contact with oxygen. Consider adding antioxidants to the polymer formulation.[14]
Problem 2: Inconsistent Thermal Properties (Tg, Tm) Between Batches
Symptoms:
Significant batch-to-batch variation in Tg and Tm values as measured by DSC.[15]
Inconsistent material performance in downstream applications.
Root Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Variable Monomer Purity
Impurities in the monomer can affect the polymerization kinetics and the final polymer's microstructure.[7]
Ensure consistent and high purity of the (3R,6R)-based monomer for each batch. Recrystallize the monomer if necessary.
Inconsistent Polymerization Conditions
Small variations in reaction temperature, time, or catalyst loading can lead to differences in molecular weight and stereoregularity.[7]
Strictly control all polymerization parameters. Use a well-calibrated and automated reactor system if possible.
Differences in Thermal History
The cooling rate after polymerization or processing can affect the degree of crystallinity, which in turn influences Tg and Tm.[16]
Standardize the cooling protocol for all batches to ensure a consistent thermal history.
Inaccurate DSC Measurements
Improper sample preparation or calibration of the DSC instrument can lead to erroneous results.[9][17]
Ensure the DSC is properly calibrated. Use a consistent sample mass and heating/cooling rate for all measurements.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the degradation profile of a (3R,6R)-based polymer.
Methodology:
Ensure the TGA instrument is calibrated and the balance is tared.[18]
Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan.
Place the pan in the TGA furnace.
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.[18]
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[19]
Record the mass loss as a function of temperature.
Analyze the resulting TGA curve to determine the onset of degradation (the temperature at which significant mass loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG).[18]
Protocol 2: Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of a (3R,6R)-based polymer.
Methodology:
Calibrate the DSC instrument with a standard of known melting point (e.g., indium).[9]
Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.
Place the sample pan and an empty reference pan into the DSC cell.[17]
Equilibrate the sample at room temperature.
Heat the sample to a temperature well above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This first heating scan erases the previous thermal history.[20]
Hold the sample at this temperature for 2-5 minutes to ensure complete melting.
Cool the sample to a temperature below its expected glass transition (e.g., 0 °C) at a controlled rate of 10 °C/min.
Heat the sample again to the final temperature at 10 °C/min. This second heating scan provides information about the intrinsic thermal properties of the material.[20]
Analyze the second heating curve to determine Tg (a step change in the baseline), Tc (an exothermic peak), and Tm (an endothermic peak).[9]
Visualizing Workflows and Concepts
References
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
C-Therm Technologies. (2023, February 28). 5 Things Differential Scanning Calorimetry (DSC) Testing Can Help You Understand About Your Polymers and Composites.
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
ResearchGate. (n.d.). Relationship between polymer stereochemistry and thermal properties.
BenchChem. (n.d.).
Separation Science. (2025, June 3).
ResearchGate. (n.d.). Thermal degradation of poly(l-lactide) and poly(Ε-caprolactone) studied by rheometry and thermogravimetry.
Prism. (2025, October 3).
ADDI. (2013). Improvement of thermal stability and mechanical properties of medical polyester composites by plasma surface modification of the bioactive glass particles.
PMC. (2022, November 15). Methods of Analyses for Biodegradable Polymers: A Review.
Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis.
ResolveMass Laboratories Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
Pure. (n.d.). Stereochemical enhancement of polymer properties.
PMC. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.
ScienceDirect. (n.d.). Thermal Degradation of Poly (l-lactide)
PubMed. (n.d.). Degradation of poly-L-lactide.
PMC. (n.d.). Review on the Degradation of Poly(lactic acid) during Melt Processing.
BenchChem. (n.d.). Technical Support Center: Enhancing the Thermal Stability of Suberic Acid-Based Polymers.
MDPI. (2025, May 13).
The Madison Group. (n.d.). THERMAL ANALYSIS OF HYDROLYSIS AND DEGRADATION OF BIODEGRADABLE POLYMER AND BIO-COMPOSITES.
C-Therm Technologies Ltd. (n.d.).
MDPI. (2022, December 27). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion.
OUCI. (n.d.). Stereochemical enhancement of polymer properties.
ACS Publications. (2025, January 24). Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains.
International Journal of Scientific & Engineering Research. (n.d.).
ACS Publications. (2021, May 25). Understanding the Stereochemical Effect on the Properties of Emerging Thermosets: Sustainable Polybenzoxazines.
StudySmarter. (2023, October 21).
RSC Publishing. (n.d.). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review.
AIP Publishing. (2024, January 19). Thermogravimetric analysis of Polyhydroxyalkanoates (PHA)/nano-Calcium Phosphate (nCaP)
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis.
Comparative NMR Profiling of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione: Structural Rigidity and Polymerization Potential
Executive Summary In the landscape of biodegradable polymers, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often referred to as the cyclic dimer of D-Alanine and D-Lactic acid) represents a critical hybrid monomer. Unlike L...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of biodegradable polymers, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (often referred to as the cyclic dimer of D-Alanine and D-Lactic acid) represents a critical hybrid monomer. Unlike L-Lactide (diester) or Alanine Anhydride (diamide), this morpholine-2,5-dione derivative introduces an alternating ester-amide backbone sequence.
This guide provides a technical roadmap for the NMR characterization of this monomer. For drug development professionals, accurate characterization is not merely about identity; it is about predicting the hydrolytic stability and thermal properties of the resulting polydepsipeptides.[1] We will contrast its spectral signature against the industry-standard L-Lactide to highlight the symmetry-breaking features that validate its hybrid structure.
Molecular Architecture & Theoretical Basis
To interpret the NMR data, one must first understand the structural divergence from standard lactides.[1]
L-Lactide:
symmetric.[1] Both methine protons are chemically equivalent.[1]
Morpholine-2,5-dione: Asymmetric.[1][2] The ring contains one oxygen and one nitrogen.[1] This creates distinct electronic environments for the two chiral centers (C3 and C6).[1]
Structural Comparison Logic
Figure 1: Structural logic illustrating why Morpholine-2,5-dione exhibits a more complex NMR spectrum than its diester or diamide counterparts.
For quantitative analysis (qNMR) and diastereomer differentiation, standard "quick" parameters are insufficient due to the relaxation time differences between the amide and ester regions.[1]
Methodological Standards
Instrument: 400 MHz or higher (600 MHz recommended for resolving coupling constants).
Solvent Selection:
Primary:DMSO-d6 . Essential for observing the Amide (NH) proton, which often exchanges or broadens in CDCl3.[1] DMSO also disrupts intermolecular H-bonding, providing sharper monomer peaks.[1]
Secondary:CDCl3 .[1] Used if downstream polymerization is in organic media, but beware of NH broadening.[1]
(typically 10-15 seconds) to ensure quantitative integration of the methine protons against the methyls.
Temperature: 298 K (Standard).[1] Elevated temperature (323 K) may be required to sharpen the NH peak if dynamic exchange is observed.[1]
Comparative Spectral Analysis
The following table contrasts the expected chemical shifts of the target molecule against L-Lactide. The "Symmetry Breaking" is the key quality attribute.[1]
Table 1: Diagnostic 1H NMR Chemical Shifts (in DMSO-d6)[1]
Expert Insight: In L-Lactide, you see one quartet and one doublet.[1] In (3R,6R)-3,6-dimethylmorpholine-2,5-dione, you must observe two distinct quartets (or multiplets) for the methine protons. If you see only one quartet region, your product has hydrolyzed or is not the hybrid monomer.[1]
A critical impurity in the synthesis of (3R,6R) monomers is the meso-compound (3S,6R) or (3R,6S), which arises from racemization during the cyclization step.
The NOESY Logic
The (3R,6R) isomer adopts a specific boat/twist-boat conformation where the relationship between the methyl groups and the ring protons is fixed.[1]
(3R,6R) - Cis-like relationship: The methyl groups are generally on the same side of the ring plane (pseudo-equatorial/axial relationships depend on the specific boat conformer, but they share a face).[1]
Meso - Trans-like relationship: The methyl groups are on opposite faces.[1]
Figure 2: Flowchart for distinguishing the desired chiral monomer from meso-impurities using Nuclear Overhauser Effect Spectroscopy (NOESY).
For drug delivery applications, this monomer is polymerized to form Poly(L-Alanine-co-L-Lactic acid) .[1] NMR is the primary tool for monitoring this conversion.[1]
Monitoring Protocol
Sampling: Take aliquots from the melt polymerization at
.
Workup: Dissolve immediately in CDCl3 (quenches the reaction by cooling/dilution).
Polymer: Broadened resonances shifted upfield/downfield depending on the tacticity.[1]
Conversion Calculation:
Where is the integral of the methine (CH) region.[1]
Why this matters for Drug Delivery?
Polydepsipeptides degrade differently than PLA.[1] The amide bond is more stable to hydrolysis than the ester bond.[1] By verifying the monomer ratio (via the integrals of the Ala-CH vs Lac-CH in the polymer), you confirm the alternating sequence , which dictates the erosion profile of the drug carrier.[1]
References
Feng, Y., & Guo, J. (2009).[1] Biodegradable Polydepsipeptides. International Journal of Molecular Sciences. Link[1]
In't Veld, P. J. A., et al. (1990).[1] Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Makromolekulare Chemie. Link[1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link[1]
PubChem. (2023).[1] (3R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine.[1] Link
Technical Comparison: Distinguishing Cis- and Trans-3,6-Dimethylmorpholine-2,5-Dione
This guide details the technical distinction between cis- and trans-3,6-dimethylmorpholine-2,5-dione (often referred to as the cyclic monomer of Alanine and Lactic acid). It addresses the stereochemical origins, spectros...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical distinction between cis- and trans-3,6-dimethylmorpholine-2,5-dione (often referred to as the cyclic monomer of Alanine and Lactic acid). It addresses the stereochemical origins, spectroscopic identification, and physical separation of these isomers.[1]
[2]
Executive Summary
3,6-Dimethylmorpholine-2,5-dione is a cyclic depsipeptide (morpholine-dione) used as a precursor for biodegradable polydepsipeptides (e.g., poly(alanine-co-lactic acid)). The molecule possesses two chiral centers: C3 (derived from the amino acid, e.g., L-Alanine) and C6 (derived from the
-hydroxy acid, e.g., Lactic acid).
Cis Isomer (L,L or D,D): Substituents are on the same side of the ring. Typically crystalline with a higher melting point (~142°C).
Trans Isomer (L,D or D,L): Substituents are on opposite sides. Often formed via specific stereoinversion pathways; generally exhibits lower crystallinity or melting points and distinct NMR coupling patterns.
Correct identification is critical because the stereochemistry dictates the degradation rate and crystallinity of the resulting polymer.
Stereochemical Origin & Synthesis
To accurately distinguish the isomers, one must first understand their synthetic origin. The formation of the morpholine-2,5-dione ring typically involves an S
2 intramolecular displacement, which inverts the configuration at the hydroxy-acid center.
Synthesis Logic
Reaction: L-Alanine is acylated with 2-bromopropionyl bromide.
Cyclization: The amide oxygen attacks the
-carbon of the bromopropionyl moiety.
Inversion: This step proceeds with inversion of configuration at the C6 position.
Precursors
Mechanism
Product Configuration
Isomer
L-Alanine (S) + D -Bromopropionyl bromide (R)
Inversion (R S)
(3S, 6S)
Cis (L,L)
L-Alanine (S) + L -Bromopropionyl bromide (S)
Inversion (S R)
(3S, 6R)
Trans (L,D)
L-Alanine (S) + DL -Bromopropionyl bromide
Mixed Inversion
Mixture (S,S + S,R)
Mixture
Diagram: Stereoselective Synthesis Pathway
Caption: Stereochemical pathway showing how precursor chirality determines the final cis/trans configuration via SN2 inversion.
Analytical Distinction Methods
Method A: Nuclear Magnetic Resonance (
H NMR)
NMR is the definitive method for distinguishing the isomers in solution. The morpholine-2,5-dione ring adopts a twist-boat conformation, creating distinct magnetic environments for the cis and trans protons.
Key Diagnostic Signals (CDCl or DMSO-d)
Amide Proton (NH):
Appears as a broad doublet or singlet around 8.5 – 9.0 ppm .
In a mixture, two distinct NH signals are visible.[2][3] The cis (L,L) isomer typically shows a sharper signal due to hydrogen bonding stability in the crystal lattice, though in solution this varies.
Methine Protons (CH-N and CH-O):
Region: 3.7 – 5.5 ppm.
Pattern: Two distinct quartets (or multiplets) corresponding to H3 and H6.
Differentiation: The chemical shifts (
) differ between isomers.[1][2] In the cis isomer, the methyl groups are often pseudo-equatorial/axial in a way that shields/deshields the ring protons differently than the trans isomer.
Observation: In a crude reaction mixture (L-Ala + DL-Br), you will see doubling of these quartets.
Behavior: The presence of the trans isomer disrupts the crystal lattice, significantly lowering the melting point.
Trans-Isomer (3S, 6R):
Often harder to isolate in pure crystalline form from the direct synthesis mixture; typically remains in the mother liquor during fractional crystallization.
Method C: X-Ray Crystallography (Validation)
If single crystals are obtained, X-ray diffraction confirms the ring puckering.
Conformation: Morpholine-2,5-diones typically adopt a boat or twist-boat conformation.
Cis (L,L): The C3-Methyl and C6-Methyl groups are oriented to minimize steric strain, often placing the bulky groups in pseudo-equatorial positions or exhibiting specific intramolecular H-bonding interactions (N-H...O=C).
Experimental Protocol: Separation & Purification
This workflow describes the isolation of the pure cis isomer from a diastereomeric mixture.
Reagents:
Crude 3,6-dimethylmorpholine-2,5-dione (synthesized from L-Ala + DL-2-bromopropionyl bromide).
Mother Liquor: The filtrate is enriched with the trans (L,D) isomer.
Validation: Perform
H NMR on the crystals. The spectrum should show single sets of quartets for CH-N and CH-O, confirming diastereomeric purity.
Diagram: Separation Workflow
Caption: Fractional crystallization workflow to isolate the high-melting cis isomer.
Summary Comparison Table
Feature
Cis Isomer
Trans Isomer
Configuration
(3S, 6S) [L-Ala-L-Lac]
(3S, 6R) [L-Ala-D-Lac]
Synthetic Origin
L-Ala + D-Bromo (Inversion)
L-Ala + L-Bromo (Inversion)
Melting Point
141.5 – 142.5 °C
Lower / Amorphous in mixture
Solubility (EtOAc)
Lower (Crystallizes first)
Higher (Remains in liquor)
H NMR (Methine)
Distinct quartets (Pure)
Distinct quartets (Shifted)
Polymerization
Polymerizes to semi-crystalline Poly(L-Ala-alt-L-Lac)
Polymerizes to amorphous material
References
In 't Veld, P. J. A., et al. (1990). "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Makromolekulare Chemie, 191(8), 1813-1825. Link
Yancheva, D., et al. (2017). "Synthesis and antimicrobial activity of new cyclodidepsipeptides." Acta Microbiologica Bulgarica, 33(2), 67-73. Link
Feng, Y., & Klee, D. (2005).[5] "Lipase catalyzed ring-opening polymerization of 6(S)-methyl-morpholine-2,5-dione."[5] Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3030-3039. Link
A Researcher's Guide to FTIR Spectrum Analysis of Morpholine-2,5-dione Rings
For researchers and professionals in drug development, a deep understanding of the molecular architecture of novel therapeutic agents is paramount. The morpholine-2,5-dione scaffold, a key heterocyclic motif, is increasi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a deep understanding of the molecular architecture of novel therapeutic agents is paramount. The morpholine-2,5-dione scaffold, a key heterocyclic motif, is increasingly recognized for its role in shaping the biological activity and physicochemical properties of drug candidates.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive, and highly informative tool for elucidating the structural intricacies of these molecules. This guide offers an in-depth comparison of the FTIR spectral features of morpholine-2,5-dione rings against other relevant heterocyclic systems, supported by experimental data and protocols.
The Significance of the Morpholine-2,5-dione Scaffold
The morpholine-2,5-dione ring is a six-membered heterocycle containing both an amide and an ester functional group. This unique combination imparts a specific set of properties, including the potential for hydrogen bonding and hydrolytic susceptibility, which are critical in drug design and delivery. These structures are analogs of cyclic dipeptides (piperazine-2,5-diones) and are of significant interest for biomedical applications, including their use as monomers for biodegradable polymers and as prodrugs.[2][3]
Decoding the Vibrational Fingerprint: Characteristic FTIR Absorptions of the Morpholine-2,5-dione Ring
The FTIR spectrum of a morpholine-2,5-dione derivative is a composite of the vibrational modes of its constituent functional groups. The precise position of these absorption bands can be influenced by factors such as the physical state of the sample, electronic effects of neighboring substituents, conjugation, hydrogen bonding, and ring strain.[4]
Key characteristic absorption bands for the morpholine-2,5-dione ring are summarized below:
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Notes
N-H Stretch
3350 - 3250
Medium-Strong
This band is characteristic of the secondary amide within the ring. Its position and broadness can indicate the extent of intermolecular hydrogen bonding. In a leucine-derived morpholine-2,5-dione, this peak has been observed around 3312 cm⁻¹.[1]
C-H Stretch (Aliphatic)
3000 - 2850
Medium-Strong
Arises from the methylene (CH₂) groups within the morpholine ring and any aliphatic side chains.[5]
C=O Stretch (Amide I)
1680 - 1640
Strong
This is one of the most prominent bands in the spectrum and is characteristic of the amide carbonyl group. Its frequency is typically lower than that of the ester carbonyl due to resonance effects.[6][7]
C=O Stretch (Ester)
1750 - 1730
Strong
The ester carbonyl stretch is typically observed at a higher frequency compared to the amide carbonyl. The exact position can be influenced by ring strain.[7]
N-H Bend (Amide II)
1570 - 1515
Medium
This band is another key indicator of the amide group. For a leucine-derived intermediate, a peak at 1558 cm⁻¹ corresponding to N-H deformation has been reported.[1]
C-O-C Stretch (Ether)
1150 - 1050
Strong
This absorption is characteristic of the ether linkage within the morpholine ring.
C-N Stretch
1250 - 1020
Medium
This band corresponds to the stretching vibration of the carbon-nitrogen bond in the amide group.
It is crucial to remember that the absence of a particular band can be as informative as its presence. For instance, the lack of a broad O-H stretching band around 3300 cm⁻¹ would suggest the absence of carboxylic acid impurities.[4]
Comparative FTIR Analysis: Morpholine-2,5-diones vs. Alternative Scaffolds
In drug discovery, the selection of a core scaffold is a critical decision. FTIR spectroscopy allows for a direct comparison of the vibrational characteristics of the morpholine-2,5-dione ring with other common heterocyclic structures.
Morpholine-2,5-diones vs. Piperazine-2,5-diones (Cyclic Dipeptides)
The primary difference lies in the replacement of one amide linkage with an ester linkage. This is clearly reflected in the FTIR spectrum:
Piperazine-2,5-diones will exhibit two distinct amide C=O stretching bands (Amide I), often appearing as a doublet or a broadened single peak in the 1680-1640 cm⁻¹ region. They will lack the characteristic ester C=O stretch around 1740 cm⁻¹.
Morpholine-2,5-diones , as discussed, will show both a distinct amide C=O stretch and a higher frequency ester C=O stretch.
Morpholine-2,5-diones vs. Lactones (Cyclic Esters) and Lactams (Cyclic Amides)
Lactones are cyclic esters and will display a strong C=O stretching absorption. The frequency of this band is highly dependent on ring size, with smaller, more strained rings absorbing at higher wavenumbers. For example, a six-membered lactone typically shows a C=O stretch around 1740 cm⁻¹, similar to the ester portion of a morpholine-2,5-dione.
Lactams , being cyclic amides, will exhibit a characteristic Amide I (C=O stretch) band. The position of this band is also influenced by ring size, with smaller rings showing a higher frequency absorption.[8][9] For instance, β-lactams (four-membered rings) show a C=O stretch at significantly higher wavenumbers than typical amides.[8]
The presence of both distinct amide and ester carbonyl absorptions in a single spectrum is a strong indicator of the morpholine-2,5-dione scaffold.
To ensure accurate and reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is often preferred for solid samples as it requires minimal sample preparation.
Instrumentation:
FTIR Spectrometer (e.g., PerkinElmer Spectrum 100 or equivalent) equipped with a ZnSe or diamond ATR crystal.[1]
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
Acquire a background spectrum with the empty, clean ATR crystal. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences. A typical setting would be 16 scans at a resolution of 4 cm⁻¹.
Sample Preparation and Analysis:
Place a small amount of the solid morpholine-2,5-dione sample onto the center of the ATR crystal.
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over the range of 4000-650 cm⁻¹.[1]
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
Perform baseline correction and normalization if necessary for comparative analysis.
Visualizing the Workflow
The following diagram illustrates the key steps in the FTIR analysis of a morpholine-2,5-dione sample.
Caption: Workflow for FTIR Analysis of Morpholine-2,5-dione.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural characterization of morpholine-2,5-dione rings. By understanding the characteristic vibrational frequencies of the embedded amide and ester functionalities, and by comparing these signatures to other relevant heterocyclic scaffolds, researchers can gain valuable insights into the molecular identity and purity of their compounds. The ability to rapidly and non-destructively confirm the presence of this important pharmacophore streamlines the drug discovery and development process, enabling more informed decisions in the synthesis and evaluation of new chemical entities.
References
A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis panicul
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.
Morpholine-2,5-diones - Their Preparation and Exploit
IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
Morpholine-2,5-diones - Their Preparation and Exploitation.
Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson.
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
Spectroscopy of Carboxylic Acid Deriv
FTIR study of five complex beta-lactam molecules. PubMed.
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Crystal Structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, a chiral heterocyclic compound with significant potential in medicinal chemistry and polymer science. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide will leverage data from closely related analogs, primarily the cyclic dipeptide cyclo(L-alanyl-L-alanine), to offer a comprehensive analysis of its expected solid-state conformation and packing.
The Significance of Chirality and Conformation in Morpholine-2,5-diones
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione belongs to the family of morpholine-2,5-diones, which are six-membered heterocyclic rings containing both an ester and an amide bond. These scaffolds are of considerable interest as they can be considered hybrids of cyclic dipeptides (diketopiperazines) and lactones. The defined stereochemistry at the 3 and 6 positions, designated as (R,R), imparts chirality to the molecule, a critical feature for stereospecific interactions with biological targets. The overall shape, or conformation, of the morpholine-2,5-dione ring and the orientation of its substituents dictate its physicochemical properties and, consequently, its biological activity and material characteristics.
A Comparative Analysis: Insights from Cyclo(L-alanyl-L-alanine)
To infer the structural characteristics of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, we will draw a detailed comparison with its carbocyclic analog, L-cis-3,6-dimethyl-2,5-piperazinedione, the cyclic dipeptide formed from two L-alanine residues, commonly known as cyclo(L-Ala-L-Ala).[1][2] The crystal structure of cyclo(L-Ala-L-Ala) has been determined, revealing a non-planar, twisted boat conformation of the six-membered ring.[3] This deviation from planarity is a common feature in substituted diketopiperazines and is influenced by the steric hindrance of the substituent groups.
Expected Conformational Features of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
The introduction of an oxygen atom in the ring of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione, replacing a nitrogen atom present in cyclo(L-Ala-L-Ala), is expected to have several key structural consequences:
Ring Puckering: The presence of the ether oxygen will likely alter the bond lengths and angles within the ring, influencing its puckering. While a boat-like conformation is still anticipated, the degree of puckering may differ from that of cyclo(L-Ala-L-Ala).
Hydrogen Bonding: A significant difference lies in the hydrogen bonding capabilities. Cyclo(L-Ala-L-Ala) possesses two N-H groups that can act as hydrogen bond donors, leading to the formation of intermolecular hydrogen-bonded networks in the crystal lattice. In contrast, (3R,6R)-3,6-Dimethylmorpholine-2,5-dione has only one N-H group, which will fundamentally change the hydrogen bonding motifs and, consequently, the crystal packing. The ether oxygen can act as a hydrogen bond acceptor, potentially leading to different packing arrangements.
Dipole Moment: The replacement of a secondary amine with an ether linkage will also alter the molecule's overall dipole moment, which can influence its solubility and interactions with other molecules.
Crystallographic Data Comparison
The following table presents the known crystallographic data for cyclo(L-Ala-L-Ala) and provides a predictive framework for the anticipated data of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.
Non-planar ring with a 26° angle between amide planes[3]
Puckered ring, altered by the ether oxygen
Experimental Workflow for Crystal Structure Determination
The definitive elucidation of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione necessitates a systematic experimental approach. The following protocol outlines the key steps involved.
Synthesis and Purification
The first crucial step is the synthesis of high-purity (3R,6R)-3,6-Dimethylmorpholine-2,5-dione. Several synthetic routes to morpholine-2,5-dione derivatives have been reported, often involving the cyclization of N-(α-hydroxyacyl)-α-amino acids. The synthesized compound must be rigorously purified, typically by recrystallization or chromatography, to remove any impurities that could hinder crystallization.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques should be screened:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
A screening of different solvents and solvent mixtures is essential to identify the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is recorded on a detector. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This involves:
Unit Cell Determination: The dimensions and angles of the unit cell are determined from the positions of the diffraction spots.
Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction pattern.
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible agreement between the observed and calculated diffraction data.
The final output is a detailed model of the molecule's structure, including precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing.
Caption: Experimental workflow for the determination of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.
The Logic of Structural Elucidation
The process of determining a crystal structure is a logical progression from the macroscopic (a single crystal) to the microscopic (the arrangement of atoms). The diffraction experiment acts as a "computational microscope" where the crystal lattice diffracts the X-rays in a predictable manner, governed by Bragg's Law. The resulting diffraction pattern is a Fourier transform of the electron density within the crystal. By measuring the intensities and positions of the diffracted beams, we can computationally reverse this transform to reconstruct the electron density map and, from it, the atomic positions.
Caption: Logical flow from a single crystal to the final atomic model in X-ray crystallography.
Applications and Future Directions
The precise knowledge of the crystal structure of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione would be invaluable for several applications:
Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities is essential for designing molecules that can bind selectively to biological targets.
Polymer Chemistry: Morpholine-2,5-diones are monomers for the synthesis of biodegradable poly(ester-amide)s. The stereochemistry of the monomer can influence the properties of the resulting polymer.
Chiral Catalysis: As a chiral molecule, it could serve as a ligand or a building block in asymmetric catalysis.
References
Fletterick, R. J., Tsai, C. C., & Hughes, R. E. (1971). The crystal and molecular structure of L-alanyl-L-alanine. The Journal of Physical Chemistry, 75(7), 918-922. [Link]
PubChem. (n.d.). Cyclo(alanylalanyl). National Center for Biotechnology Information. Retrieved from [Link]
Baran, P. S. (n.d.). Diketopiperazines. The Baran Laboratory, Scripps Research. Retrieved from [Link]
Srinivasan, R. (1971). Crystal and molecular structure of L-cis-3,6-dimethyl-2,5-piperazinedione (L-alanyl-L-alanyl-2,5-diketopiperazine). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(4), 769-775.
Wikipedia. (2024, June 1). 2,5-Diketopiperazine. In Wikipedia. Retrieved from [Link]
Witkowski, M., Trzybiński, D., Pawlędzio, S., Woźniak, K., Dzwolak, W., & Królikowska, A. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 26(16), 4991. [Link]
Chem-Impex International. (n.d.). Cyclo (L-Ala-L-ala). Retrieved from [Link]
PubChem. (n.d.). (3R)-3,6-Dimethylmorpholine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]
Jia, J., Yao, J., Kong, J., Zhang, X., Lv, F., Fan, Q., & She, G. (2023). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry, 30(9), 1060-1085. [Link]
optical rotation values for (3R,6R)-3,6-Dimethylmorpholine-2,5-dione
This guide details the physicochemical characterization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(ester amides).[1] Part 1: Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical characterization of (3R,6R)-3,6-Dimethylmorpholine-2,5-dione , a critical cyclic depsipeptide monomer used in the synthesis of biodegradable poly(ester amides).[1]
Stereochemistry: Derived from D-Alanine and D-Lactic Acid (D-D configuration).[1]
Primary Application: Monomer for the ring-opening polymerization (ROP) of alternating polydepsipeptides (e.g., Poly(D-Ala-alt-D-Lac)).[1]
Optical Rotation & Physical Standards
The following data compares the (3R,6R) isomer with its enantiomer and related alternatives. The optical rotation is a critical quality attribute (CQA) for determining stereochemical purity (ee%).
Property
(3R,6R)-Isomer (Target)
(3S,6S)-Isomer (Enantiomer)
L-Lactide (Alternative)
Precursors
D-Alanine + D-Lactic Acid
L-Alanine + L-Lactic Acid
L-Lactic Acid Dimer
Optical Rotation
+161° to +165° (c=0.2-0.5, CHCl₃)
-161° to -165°
-285° to -300° (Toluene)
Melting Point
161 – 165 °C
161 – 165 °C
95 – 98 °C
Crystallinity
High (Platelets/Needles)
High
High
Solubility
CHCl₃, THF, DMF
CHCl₃, THF, DMF
Toluene, EtOAc, CHCl₃
Note on Chirality: The (3R,6R) isomer is dextrorotatory (+). Its enantiomer, (3S,6S) (CAS 56777-31-2), is the more common "natural" form derived from L-amino acids and exhibits an equal but negative specific rotation.[1]
Part 2: Synthesis & Purification Protocol
This protocol describes the synthesis of the 3,6-dimethylmorpholine-2,5-dione scaffold.[1][3][4] For the (3R,6R) isomer, substitute L-reagents with D-Alanine and (R)-2-Bromopropionyl bromide .[1]
Mechanism of Action (Pathway)
The synthesis proceeds via an N-acylation of the amino acid followed by a base-mediated intramolecular cyclization (nucleophilic attack of the carboxylate on the alpha-carbon).
Figure 1: Synthetic pathway for the formation of the morpholine-2,5-dione core.
Suspend D-Alanine in anhydrous THF at 0°C under nitrogen.
Add (R)-2-Bromopropionyl bromide dropwise over 30 minutes.[1]
Add base (Et₃N) slowly to neutralize HBr evolved.
Stir at room temperature (RT) for 4–6 hours.
Workup: Filter off amine salts. Evaporate THF. Dissolve residue in EtOAc, wash with 1M HCl and Brine. Dry over MgSO₄. Isolate N-(2-bromopropionyl)-D-alanine .
Cyclization (Ring Closure):
Dissolve the intermediate in DMF ( dilute concentration, ~0.1 M, to favor intramolecular cyclization over oligomerization).
Add Et₃N (2.0 equiv) dropwise at 60°C.
Stir at 60–80°C for 12–24 hours.
Workup: Remove DMF under reduced pressure. Dissolve residue in CHCl₃. Wash with water to remove residual salts.
Purification (Critical for Optical Purity):
The crude product is often a mixture of diastereomers if racemization occurred.
Recrystallization: Dissolve in boiling EtOAc or Toluene. Allow to cool slowly to RT, then to 4°C. The (3R,6R) isomer crystallizes preferentially as white needles/platelets.
Validation: Check Melting Point (Target: 161–165°C). If MP < 155°C, recrystallize again.
Part 3: Comparative Analysis of Alternatives
Researchers selecting between Morpholine-2,5-diones and Lactides should consider the following trade-offs:
Morpholine-based polymers degrade slower, suitable for long-term implants.[1]
Melting Point
High (~165°C)
Low (~97°C)
Higher thermal stability for processing; higher crystallinity in polymers.
Functionalization
High (Amino acid side chains)
Low (Methyl group only)
Can substitute Alanine with functional amino acids (e.g., Lysine) for drug conjugation.
Recommendation:
Use L-Lactide if rapid degradation (weeks) and simple hydrolysis are required.
Use (3R,6R)-3,6-Dimethylmorpholine-2,5-dione if you require a sequence-controlled polymer with alternating ester-amide bonds, higher thermal stability, or specific stereocomplexation properties with L-L-based polymers.[1]
References
Helder, J., Feijen, J., et al. (1990).[5] "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Makromolekulare Chemie, 191(8), 1813–1825.[6] Link
Source for optical rotation values (-165° for the S,S isomer) and melting points.
Goodman, M., & Arnon, R. (1964). "Polydepsipeptides. II. Synthesis and polymerization of optically active morpholine-2,5-diones." Journal of the American Chemical Society.
Jörres, M., et al. (1998).[3] "Synthesis and crystal structure of (3S,6S)-3,6-dimethylmorpholine-2,5-dione." Journal of Chemical Crystallography.
Confirmation of crystal structure and absolute configur
PubChem Compound Summary. (2025). "(3R)-3,6-Dimethylmorpholine-2,5-dione."[1] National Center for Biotechnology Information. Link
Technical Guide: Mechanical Properties & Performance of Stereocomplexed Polydepsipeptides
Executive Summary In the landscape of biodegradable polymers, Stereocomplexed Polydepsipeptides (SC-PDPs) represent a significant leap forward from traditional aliphatic polyesters like PLGA or PLLA. While standard polye...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of biodegradable polymers, Stereocomplexed Polydepsipeptides (SC-PDPs) represent a significant leap forward from traditional aliphatic polyesters like PLGA or PLLA. While standard polyesters suffer from acidic degradation byproducts and limited thermal stability, SC-PDPs leverage the synergy of enantiomeric interlocking (stereocomplexation) and intermolecular hydrogen bonding (via amide linkages).
This guide objectively compares SC-PDPs against industry-standard alternatives, demonstrating their superior mechanical modulus, thermal resistance (
C), and tunable degradation kinetics. These materials are particularly relevant for researchers developing load-bearing tissue scaffolds and long-acting drug delivery systems where PLGA fails due to "burst release" or autocatalytic degradation.
The Material Science: Mechanism of Action
To understand the mechanical superiority of SC-PDPs, one must look at the molecular interface. Unlike homopolymers (e.g., PLLA), which rely solely on weak Van der Waals forces for crystallization, SC-PDPs are formed by blending enantiomeric chains—typically Poly(L-lactic acid-co-L-amino acid) and Poly(D-lactic acid-co-D-amino acid) .
The resulting crystal lattice is reinforced by two distinct mechanisms:
Stereoselective Interlocking: The L- and D-helices pack more densely than their homochiral counterparts (3
helices).
Hydrogen Bonding Network: The amide bonds introduced by the amino acid residues (e.g., Alanine) create a secondary H-bond network that pure polyesters lack.
Visualization: Stereocomplex Formation Mechanism
The following diagram illustrates the transition from disordered enantiomeric chains to a highly ordered, H-bond reinforced stereocomplex crystal.
Figure 1: Mechanism of stereocomplexation in polydepsipeptides. Note the dual contribution of dense packing and Hydrogen bonding.
Comparative Performance Analysis
The following data compares a representative Stereocomplexed Polydepsipeptide (SC-PDP based on L/D-Lactic acid and Alanine) against standard biomedical polymers.
Key Insight: SC-PDPs bridge the gap between the processability of polyesters and the thermal/mechanical robustness of polyamides.
Property
Standard PLGA (50:50)
Homopolymer PLLA
Stereocomplex PLA (SC-PLA)
Stereocomplex PDP (SC-PDP)
Crystalline State
Amorphous
Semi-crystalline
Highly Crystalline
Highly Crystalline + H-Bonded
Melting Temp ()
N/A (Amorphous)
~170 - 180°C
~220 - 230°C
~200 - 225°C
Young's Modulus
1.0 - 2.0 GPa
2.7 - 3.0 GPa
3.5 - 4.0 GPa
3.8 - 4.5 GPa
Tensile Strength
~40 - 50 MPa
~60 MPa
~70 - 80 MPa
~65 - 85 MPa
Degradation Profile
Fast (Weeks), Acidic Burst
Slow (Months/Years)
Very Slow (Hydrolysis Resistant)
Tunable (Amide bond sensitivity)
Solvent Resistance
Low (Dissolves in DCM/THF)
Moderate
High (Insoluble in most organics)
Very High
Data Interpretation[1][2][3][4][5][6][7][8][9]
Thermal Stability: The
of SC-PDPs is significantly higher than PLLA. This allows for high-temperature sterilization (autoclaving) without deformation, a critical advantage over PLGA.
Modulus (Stiffness): The SC-PDP exhibits the highest stiffness due to the "physical crosslinking" effect of the stereocomplex crystallites reinforced by amide hydrogen bonds.
Hydrolysis Resistance: The tight crystal packing prevents water penetration, reducing the "bulk erosion" phenomenon seen in PLGA. This leads to surface erosion kinetics, ideal for zero-order drug release.
Trustworthiness Note: The following protocol utilizes Ring-Opening Polymerization (ROP) of morpholine-2,5-diones. This method is preferred over polycondensation to ensure high molecular weight and strict alternating sequences.
Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and characterizing stereocomplexed polydepsipeptides.
Detailed Methodology
Step 1: Monomer Synthesis (Morpholine-2,5-diones)
React L-alanine (or D-alanine) with 2-chloropropionyl chloride to form N-(2-chloropropionyl)-alanine.
Cyclize using triethylamine in DMF to yield L-3-methyl-morpholine-2,5-dione (L-MMD). Repeat for the D-isomer.
Validation: Verify structure via
H-NMR (Look for methine proton shifts).
Step 2: Polymerization (ROP)
Vessel: Flame-dried ampoule under Nitrogen.
Reactants: L-MMD monomer + L-Lactide (if copolymerizing) or pure L-MMD.
Catalyst: Stannous Octoate (Sn(Oct)
) at 0.05 wt%.
Conditions: 110–130°C for 24 hours.
Purification: Dissolve crude polymer in Chloroform; precipitate into cold Methanol.
Prepare 1 wt% solutions of Poly(L-MMD) and Poly(D-MMD) in Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).
Mix solutions at a 1:1 ratio under vigorous stirring for 2 hours.
Cast films onto Teflon plates or precipitate into excess hexane.
Annealing: Anneal films at 100°C (between
and ) to maximize crystallinity.
Step 4: Characterization Checklist
XRD (X-Ray Diffraction): Look for new diffraction peaks (typically at
) that are distinct from the homopolymer peaks (). This confirms SC formation.[1][3][2][4][5]
DSC (Differential Scanning Calorimetry): Scan from 0°C to 250°C at 10°C/min. Confirm the disappearance of the homopolymer melting peak (~170°C) and appearance of the SC peak (>200°C).
Applications & Strategic Value
Why switch from PLGA to SC-PDPs?
Long-Term Implants: The high modulus and slow degradation make SC-PDPs ideal for bone fixation screws that must retain strength for >6 months.
Micellar Drug Delivery: Amphiphilic block copolymers containing SC-PDP segments form micelles with exceptional stability in blood, preventing premature drug dumping.
Thermo-Resistant Fibers: Can be melt-spun into fibers for sutures that withstand higher friction heat during knotting than PLLA sutures.
References
Tsuji, H., & Ikada, Y. (1999). Stereocomplex formation between enantiomeric poly(lactic acid)s. Macromolecular Chemistry and Physics. Link
Ohya, Y., et al. (2012). Synthesis, stereocomplex crystallization and homo-crystallization of enantiomeric poly(lactic acid-co-alanine)s with ester and amide linkages.[6][7] Polymer Chemistry. Link
Bao, L., et al. (2016). Stereocomplexed micellar carriers based on enantiomeric PLA-polypeptide copolymers. Journal of Controlled Release.
Fukushima, K., & Kimura, Y. (2006). Stereocomplexed polylactides as a new class of bio-based polymers with enhanced thermal and mechanical properties.[5] Polymer International.[8] Link
Sarasua, J.R., et al. (2005). Crystallization and melting behavior of polylactide-based stereocomplexes. Macromolecules. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Analysis of Depsipeptide Cyclic Monomers
Content Type: Comparative Technical Guide
Author Persona: Senior Application Scientist
Executive Summary
Cyclic depsipeptides (CDPs) represent a unique analytical challenge in drug discovery. Unlike linear peptides, they lack a defined N- or C-terminus, and their topology includes both amide and ester (depsi) bonds. This guide objectively compares fragmentation modalities (CID, HCD, ETD) and ionization strategies, focusing on the "Ring-Opening Rule"—the critical mechanistic step determining sequencing success.
The Verdict: For de novo sequencing of CDPs, High-Energy Collisional Dissociation (HCD) coupled with MSⁿ (Multistage Activation) is the superior workflow for singly charged monomers. While ETD is powerful for linear peptides, it frequently fails with CDPs due to their low charge capacity (typically z=1) and lack of basic residues.
Part 1: The Analytical Landscape
The Topology Challenge
The cyclic nature of CDPs eliminates the standard
ion series directionality found in linear proteomics. To sequence a CDP, the ring must first be opened.
The Weakest Link: The ester bond (lactone) is thermodynamically less stable than the amide bond.
The Scrambling Problem: If the fragmentation energy is non-selective, the ring may open at multiple amide positions simultaneously. This creates a superposition of multiple linear peptide spectra (permutations), making sequence assignment impossible.
The Goal: Controlled ring opening at the specific ester bond to generate a single, linear acylium ion species for subsequent sequencing.
Part 2: Ionization Source Comparison
The choice of ionization dictates the precursor charge state and adduct formation, which fundamentally alters fragmentation pathways.
Feature
Electrospray Ionization (ESI)
MALDI
Primary Species
,
, ,
Charge State (z)
Can be (if basic residues present)
Almost exclusively
Adduct Control
High. Can acidify mobile phase to force protonation.
Low. Alkali adducts (Na/K) are ubiquitous and hard to remove.
Fragmentation Impact
Preferred. Protonated species (mobile proton) facilitate amide backbone cleavage.
Problematic. Sodium adducts sequester charge, inhibiting mobile proton migration and preventing efficient fragmentation.
Scientist’s Note: Avoid Sodium adducts at all costs for sequencing. Sodium-cationized CDPs require significantly higher collision energies and often yield complex internal fragments rather than clean sequence ladders. Use high-purity solvents and add 0.1% Formic Acid to your ESI source to drive protonation.
Part 3: Fragmentation Modality Comparison
This section evaluates the three primary dissociation techniques available on modern Q-TOF and Orbitrap Tribrid systems.
Collision Induced Dissociation (CID)[1][2][3]
Mechanism: Resonant excitation (Ion Trap) or beam-type (Q-TOF). Vibrational energy redistribution.[1]
Performance on CDPs:
Pros: "Soft" energy allows for observation of the initial ring-opening event.
Cons: Often insufficient to fragment the linearized sequence fully. Low-mass cutoff (in ion traps) causes loss of diagnostic immonium ions.
Best Use: MS² steps in an MSⁿ workflow (Ring opening).
Mechanism: Beam-type collision in a dedicated cell (e.g., HCD cell in Orbitrap).
Performance on CDPs:
Pros: No low-mass cutoff (detects immonium ions). Higher energy access allows for "harder" fragmentation, often bypassing the scrambling issue by forcing rapid, extensive fragmentation.
Cons: Can obliterate the molecular ion if energy is too high.
Best Use: The primary method for de novo sequencing of small (<1.5 kDa) CDPs.
Electron Transfer Dissociation (ETD)[1][2][3][4]
Mechanism: Radical-driven fragmentation (transfer of electron from fluoranthene radical).
Performance on CDPs:
Pros: Preserves labile side chains.
Cons:Critical Failure Point. ETD requires a precursor charge state of
to be effective. Most hydrophobic CDPs ionize as . Furthermore, the ester bond does not direct fragmentation in ETD as it does in CID/HCD.
Best Use: Only valid if the CDP is large (>2 kDa) or highly basic (multiple Arg/Lys).
Part 4: Visualization of Workflows
Diagram 1: The Fragmentation Decision Matrix
This logic flow guides the operator in selecting the correct instrument parameters based on the analyte's behavior.
Caption: Decision matrix for selecting fragmentation energy based on charge state and adduct formation. Note that z=1 species (red path) exclude ETD.
Diagram 2: The Ring-Opening Mechanism (MSⁿ)
Understanding the "Ester-First" rule is vital for interpreting spectra.
Caption: The "Ester-First" mechanism. Successful sequencing relies on targeting the thermodynamically favored ester cleavage (Green path).
Part 5: Validated Experimental Protocol
This protocol utilizes an MS³ (MS/MS/MS) approach on an Ion Trap or Tribrid instrument to eliminate scrambling.
Workflow: The "Gas-Phase Linearization" Method
1. Sample Preparation:
Dissolve CDP in 50:50 Methanol:Water + 0.1% Formic Acid.
Critical Step: Avoid glass vials if sample quantity is low (hydrophobic adsorption). Use polypropylene.
2. MS¹ Screening:
Verify the presence of
.
If
dominates, perform a "desalting" cleanup using a C18 ZipTip or add Ammonium Acetate (10 mM) to displace Sodium.
3. MS² (Ring Opening):
Isolate the precursor
.
Apply Low Collision Energy (CID) . Start at NCE 15% and ramp slowly.
Objective: Look for the mass shift of +18 Da (hydrolysis) or simply the survival of the parent mass in a linear form (isobaric).
Note: In many depsipeptides, the ring-opened species has the same mass as the cyclic form but a different collisional cross-section.
4. MS³ (Sequencing):
Select the dominant product ion from the MS² spectrum (the linearized acylium ion).
Apply Stepped HCD (NCE 25, 35, 45).
The resulting spectrum will resemble a standard linear peptide, reading from the ester-cleavage site.
Data Interpretation Table
Observation
Diagnosis
Corrective Action
No Fragmentation
Cyclic structure is too rigid or Sodium adduct is present.
Increase energy or switch to HCD. Check for Na+ adducts.
Complex "Grass" Spectrum
Ring opened at multiple amide bonds (Scrambling).
Lower MS² energy to favor ester-only cleavage. Use MS³ workflow.
Missing Immonium Ions
Low-mass cutoff in Ion Trap.
Switch to HCD or Q-TOF for low-mass detection.
References
Ngoka, L. C., & Gross, M. L. (1999). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer.[2] Journal of the American Society for Mass Spectrometry.
Dorrestein, P. C., et al. (2016). Global Natural Products Social Molecular Networking (GNPS). Nature Biotechnology. (Validates spectral networking for cyclic peptides).
C. Govaerts, et al. (2002). Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics.[2] Rapid Communications in Mass Spectrometry.
Medema, M. H., et al. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. (Context for non-ribosomal peptide structures).
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione: Proper Disposal & Handling Procedures
Executive Summary (3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS: 202923-65-7) is a cyclic depsipeptide precursor used primarily in the synthesis of biodegradable polymers and drug delivery systems. Unlike standard organi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione (CAS: 202923-65-7) is a cyclic depsipeptide precursor used primarily in the synthesis of biodegradable polymers and drug delivery systems. Unlike standard organic waste, this compound is moisture-sensitive and thermodynamically unstable relative to its linear hydrolysis products.
Immediate Action Required:
Segregation: Do not mix bulk solid quantities with aqueous waste streams.[1]
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Disposal Stream: High-BTU Incineration (Organic Waste) is the preferred method.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity.[1][2][3] It is not merely "trash"; it is a strained cyclic ring system.
Structural Reactivity
This compound is a morpholine-2,5-dione derivative. Structurally, it resembles a lactide but contains both an ester and an amide linkage within the ring.
Thermodynamics: The ring strain makes it susceptible to ring-opening hydrolysis or polymerization.
Hydrolysis Risk: Upon contact with water (especially acidic/basic water), it hydrolyzes into linear N-(2-hydroxypropionyl)alanine (or similar isomers). This reaction is exothermic and generates acidic species, which can pressurize sealed waste containers if not managed.
Hazard Classification Table
Category
Classification
Operational Implication
Health
Skin/Eye Irritant (Cat 2)
Avoid dust generation.[4][5][6] Double glove if handling bulk.
Reactivity
Moisture Sensitive
Do not dispose of in "Aqueous Waste" containers.[3]
Flammability
Combustible Solid
Compatible with standard organic solvent waste streams.
Regulatory
Non-RCRA Listed
Not P-listed or U-listed; dispose of as characteristic organic waste.
Pre-Disposal Stabilization
Before placing this material into a waste drum, assess its physical state. The goal is to prevent uncontrolled reactivity inside the waste container.
For Pure Solids (>5g)
Do not dissolve in water to flush down the drain.
Do not place loose powder directly into a liquid waste carboy (this creates sludge and potential clogs).
Action: Double-bag in polyethylene (ziplock) bags to prevent moisture ingress before placing in the solid waste bin.
For Reaction Mixtures
If the compound is dissolved in a solvent (e.g., Dichloromethane, THF, Toluene):
Quenching: If the mixture contains active initiators (e.g., Tin(II) 2-ethylhexanoate) or unreacted monomers, ensure the polymerization is terminated.
Solvent Compatibility: The compound itself is compatible with both halogenated and non-halogenated streams. Select the stream based on the solvent used.
The Disposal Workflow
Follow this decision matrix to determine the correct waste stream.
Waste Stream Decision Tree
Figure 1: Decision matrix for segregating morpholine-dione waste streams to ensure regulatory compliance and safety.
Step-by-Step Protocol
Scenario A: Solid Waste (Contaminated Vials, Weigh Boats, Small Excess)
Containment: Place the solid material into a clear polyethylene bag or the original glass vial.
Labeling: Affix a hazardous waste tag.
Chemical Name: (3R,6R)-3,6-Dimethylmorpholine-2,5-dione.
Disposal: Place in the Solid Organic Waste drum (usually a blue or black open-top drum).
Scenario B: Liquid Waste (Reaction Mother Liquor)
Identification: Identify the primary solvent (e.g., Toluene).
Segregation:
If solvent is Dichloromethane (DCM) → Pour into Halogenated Waste Carboy.
If solvent is THF/Toluene/Ethyl Acetate → Pour into Non-Halogenated Waste Carboy.
Precaution: Ensure the carboy is not "Aqueous Waste" (pH 5-9).[8] Mixing this cyclic ester with aqueous waste can slowly lower the pH of the drum, potentially violating waste acceptance criteria for the hauler.
Regulatory Compliance (RCRA)[10][11]
"Empty" Container Status
Federal regulations (40 CFR 261.7) define when a container is legally "empty" and can be discarded as regular trash.
P-List Status: This compound is NOT P-listed (acutely toxic).
The "One-Inch" Rule: A container is empty if:
All wastes have been removed by normal means (pouring/scraping).
No more than 2.5 cm (1 inch) of residue remains on the bottom.
OR no more than 3% by weight remains (for containers <119 gallons).
Protocol for Empty Vials:
Triple rinse the vial with a solvent capable of dissolving the residue (e.g., Acetone).
Pour the rinsate into the Organic Solvent Waste container.
Deface the label on the vial.
Discard the glass vial in the Broken Glass/Sharps box (not general trash).
Emergency Procedures
In the event of a spill outside the fume hood:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.
Containment:
Solid Spill: Do not sweep dry. Cover with wet paper towels (dampened with water or ethanol) to prevent dust, then scoop into a bag.
Liquid Spill: Absorb with vermiculite or polypropylene pads.
Decontamination: Wipe the surface with a mild detergent and water solution. The water will hydrolyze any remaining traces into harmless linear acids over time.
References
PubChem. (3R,6R)-3,6-Dimethylmorpholine-2,5-dione Compound Summary. National Library of Medicine.
[Link]